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Core Science & Biosynthesis

Foundational

Technical Whitepaper: Chemical Structure and Properties of (4-Fluoro-2-methoxyphenyl)(thiomorpholino)methanone

Executive Summary (4-Fluoro-2-methoxyphenyl)(thiomorpholino)methanone is a highly specialized tertiary amide utilized primarily as a building block and pharmacophore in advanced medicinal chemistry. Characterized by a fl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(4-Fluoro-2-methoxyphenyl)(thiomorpholino)methanone is a highly specialized tertiary amide utilized primarily as a building block and pharmacophore in advanced medicinal chemistry. Characterized by a fluorinated, methoxy-substituted benzamide core covalently linked to a saturated thiomorpholine ring, this compound bridges the gap between lipophilic target engagement and tunable metabolic stability. It has garnered attention in the development of targeted therapeutics, including Salt Inducible Kinase 2 (SIK2) inhibitors and GPCR modulators, where precise stereoelectronic control is required for optimal protein-ligand interactions (1)[1].

This whitepaper provides an in-depth analysis of its physicochemical properties, structural dynamics, self-validating synthetic protocols, and ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Physicochemical Profiling & Structural Dynamics

Quantitative Chemical Identity

The foundational properties of the compound dictate its behavior in both synthetic and biological environments. The table below summarizes its core quantitative metrics (2)[2].

PropertyValue
IUPAC Name (4-Fluoro-2-methoxyphenyl)(thiomorpholino)methanone
CAS Registry Number 2624417-36-1
Molecular Formula C12H14FNO2S
Molecular Weight 255.31 g/mol
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 4 (F, O, O, N/S)
Rotatable Bonds 2
Stereoelectronic Architecture

The causality behind the compound's utility lies in its unique stereoelectronic features:

  • Restricted Amide Rotation: The C-N bond of the methanone possesses significant partial double-bond character due to resonance. This restricts free rotation, leading to distinct cis and trans rotamers that can be observed via NMR spectroscopy at room temperature.

  • Ortho-Methoxy Steric Clash: The lone electron pairs on the ortho-methoxy oxygen electrostatically repel the carbonyl oxygen. This steric clash forces the carbonyl group to twist out of coplanarity with the phenyl ring. While this breaks extended π -conjugation, it locks the molecule into a rigid 3D vector, which is highly advantageous for minimizing entropic penalties during target binding.

  • Para-Fluoro Metabolic Shielding: Fluorine acts as a bioisostere for hydrogen but forms a significantly stronger C-F bond. Positioning it at the para site blocks Cytochrome P450-mediated para-hydroxylation, a common metabolic liability in aromatic systems.

  • Thiomorpholine Chair Conformation: The 6-membered thiomorpholine ring adopts a stable chair conformation. The sulfur atom acts as a soft nucleophile and hydrogen bond acceptor, capable of interacting with specific hinge-region residues in kinase active sites.

Synthetic Methodology: Self-Validating Protocol

Retrosynthetic Logic

The construction of this tertiary amide relies on the nucleophilic acyl substitution of 4-fluoro-2-methoxybenzoic acid with thiomorpholine. Because the ortho-methoxy group creates significant steric hindrance around the carbonyl carbon, standard acid chloride formations can lead to unwanted side reactions. Instead, uronium-based coupling agents like HATU or carbodiimide-based agents like EDC·HCl are deployed to form a highly reactive, yet stable, active ester intermediate (3)[3]. Alternatively, EDC·HCl can be utilized for efficient thiomorpholine couplings, offering the advantage of water-soluble urea byproducts (4)[4].

SynthWorkflow A 4-Fluoro-2-methoxybenzoic Acid E Active Ester Intermediate A->E Activation B Thiomorpholine F (4-Fluoro-2-methoxyphenyl) (thiomorpholino)methanone B->F Nucleophilic Attack C HATU / EDC (Coupling Agent) C->E D DIPEA (Base) D->E Deprotonation E->F

Logic diagram for the amidation of 4-fluoro-2-methoxybenzoic acid with thiomorpholine.

Step-by-Step Amidation Protocol

This protocol is designed as a self-validating system, ensuring that each step provides measurable feedback to guarantee the integrity of the final product.

Reagents:

  • 4-Fluoro-2-methoxybenzoic acid (1.0 eq, limiting reagent)

  • Thiomorpholine (1.2 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M)

Workflow:

  • Activation: Dissolve 4-fluoro-2-methoxybenzoic acid in anhydrous DMF under an inert nitrogen atmosphere. Add DIPEA (3.0 eq). Causality: DIPEA is non-nucleophilic due to steric hindrance; it deprotonates the carboxylic acid ( pKa​≈4 ) without competing for the active ester.

  • Ester Formation: Cool the mixture to 0°C and add HATU (1.2 eq) portion-wise. Stir for 15 minutes. Causality: HATU forms an HOAt active ester. The nitrogen atom in the HOAt pyridine ring participates in intramolecular hydrogen bonding with the incoming amine, accelerating the coupling despite the ortho-methoxy steric bulk.

  • Nucleophilic Attack: Add thiomorpholine (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Self-Validation (In-Process QC): Perform TLC (Hexanes:EtOAc 1:1). The disappearance of the UV-active acid spot and the appearance of a new, less polar spot confirms conversion.

  • Workup & Purification: Quench the reaction with water to precipitate the highly lipophilic product, or extract with EtOAc. Wash the organic layer successively with 1M HCl (to remove unreacted thiomorpholine and DIPEA) and saturated NaHCO3​ (to remove unreacted acid and HOAt). Dry over Na2​SO4​ and concentrate in vacuo.

  • Final Validation: Validate via LC-MS (expected [M+H]+=256.3 m/z). 1H NMR validation will show characteristic rotameric duplication of the thiomorpholine CH2​ peaks, confirming the restricted rotation of the tertiary amide bond.

ADME and Metabolic Trajectories

In drug development, the thiomorpholine ring is intentionally selected not just for its binding properties, but for its predictable metabolic trajectory. While the para-fluoro group shields the aromatic ring from Phase I oxidation, the sulfur atom in the thiomorpholine ring acts as a metabolic sink.

Cytochrome P450 (CYP) enzymes and Flavin-containing monooxygenases (FMOs) rapidly oxidize the sulfur atom to form sulfoxide ( S=O ) and subsequently sulfone ( O=S=O ) metabolites.

Causality in Drug Design: This oxidation is often a desired feature. The conversion of the lipophilic sulfide to a highly polar sulfone drastically decreases the logP of the molecule, reducing the risk of lipophilic toxicity and facilitating rapid renal excretion.

Metabolism Parent Thiomorpholino Methanone (Parent Compound) CYP CYP450 / FMO Oxidation Parent->CYP Sulfoxide Sulfoxide Metabolite (S=O) CYP->Sulfoxide Phase I Sulfone Sulfone Metabolite (O=S=O) CYP->Sulfone Sulfoxide->CYP Further Oxidation Excretion Renal Excretion (Increased Polarity) Sulfoxide->Excretion Sulfone->Excretion

Phase I metabolic oxidation pathway of the thiomorpholine ring to sulfoxide and sulfone.

Applications in Targeted Drug Discovery

The (4-Fluoro-2-methoxyphenyl)(thiomorpholino)methanone scaffold is a privileged structure in modern medicinal chemistry. Its primary applications include:

  • Kinase Inhibitors: The compound serves as a critical hinge-binding or solvent-exposed motif in the development of serine/threonine-protein kinase inhibitors, specifically targeting SIK2 to modulate inflammatory and hyperproliferative diseases (1)[1].

  • Fragment-Based Drug Discovery (FBDD): With a molecular weight of 255.31 g/mol and a favorable TPSA, it fits perfectly within the "Rule of 3" parameters for fragment libraries, allowing researchers to grow the molecule via functionalization of the aromatic ring.

References

  • Substituted 1H-Pyrrolo [2, 3-b] pyridine and 1H-Pyrazolo [3, 4-b] pyridine Derivatives as Salt Inducible Kinase 2 (SIK2) Inhibitors - Google Patents.
  • (4-Fluoro-2-methoxyphenyl)(thiomorpholino)methanone - Sigma Aldrich.
  • Discovery of Clinical Candidate AZD5462, a Selective Oral Allosteric RXFP1 Agonist for Treatment of Heart Failure | Journal of Medicinal Chemistry - ACS Publications.
  • Supplementary Material - The Royal Society of Chemistry.

Sources

Exploratory

In Silico Evaluation of (4-Fluoro-2-methoxyphenyl)(thiomorpholino)methanone: A Molecular Docking Whitepaper

Executive Summary & Pharmacological Rationale The design and discovery of targeted neurotherapeutics require a rigorous understanding of the spatial and electronic parameters governing ligand-receptor interactions. This...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

The design and discovery of targeted neurotherapeutics require a rigorous understanding of the spatial and electronic parameters governing ligand-receptor interactions. This technical guide explores the molecular docking dynamics of (4-Fluoro-2-methoxyphenyl)(thiomorpholino)methanone (CAS: 2624417-36-1), a highly functionalized building block with profound implications for neuropharmacology.

We utilize Human Monoamine Oxidase B (hMAO-B) as the primary target model. hMAO-B is a flavin-dependent enzyme localized in the outer mitochondrial membrane, responsible for the oxidative deamination of monoamine neurotransmitters. Inhibitors of hMAO-B are frontline coadjuvants in the management of Parkinson's disease[1].

The structural rationale for selecting this compound is tripartite:

  • The Thiomorpholine Core: Rigidifying the amine chain into a six-membered thiomorpholine ring significantly reduces the entropic penalty upon binding. The polarizable sulfur atom facilitates strong dispersion interactions within the hydrophobic pockets of the enzyme, a modification known to increase hMAO-B inhibitory potency by more than an order of magnitude compared to flexible aliphatic amines[2].

  • The Methanone Linker: The sp2 hybridized carbonyl core enforces a planar geometry, dictating a specific vector for the flanking ring systems to optimally occupy the bipartite cavity (entrance and substrate cavities) of hMAO-B.

  • The 4-Fluoro-2-methoxyphenyl Motif: The fluorine atom at the para-position blocks metabolic hydroxylation by cytochrome P450 enzymes and increases lipophilicity for blood-brain barrier (BBB) penetration. Concurrently, the 2-methoxy group induces a steric twist, forcing the aromatic ring into a bioactive, orthogonal conformation relative to the methanone plane.

Structural Biology of the Target (hMAO-B)

To achieve high-fidelity docking results, one must understand the topology of the hMAO-B active site (PDB ID: 2V61)[3]. The cavity is highly lipophilic and bipartite, consisting of:

  • The Entrance Cavity: Lined by residues such as Ile199 and Tyr326. Tyr326 acts as a "gatekeeper" separating the entrance from the substrate cavity.

  • The Substrate Cavity (Aromatic Cage): Formed by Tyr398, Tyr435, and the covalently bound FAD (Flavin Adenine Dinucleotide) cofactor. Potent inhibitors must navigate the entrance cavity and position their pharmacophores to engage this aromatic cage[4].

Pathway Ligand (4-Fluoro-2-methoxyphenyl) (thiomorpholino)methanone F_atom 4-Fluoro Group Ligand->F_atom Methoxy 2-Methoxy Group Ligand->Methoxy Thiomorpholine Thiomorpholine Ring Ligand->Thiomorpholine Carbonyl Methanone Carbonyl Ligand->Carbonyl Tyr398 Tyr398 (Aromatic Cage) F_atom->Tyr398 Halogen Bond Tyr435 Tyr435 (Aromatic Cage) Methoxy->Tyr435 Steric/Hydrophobic Tyr326 Tyr326 (Entrance Cavity) Thiomorpholine->Tyr326 CH-π / S-π Interaction Cys172 Cys172 (Substrate Cavity) Carbonyl->Cys172 Hydrogen Bond

Fig 1: Pharmacophore mapping and predicted residue interaction network within the hMAO-B active site.

High-Fidelity Molecular Docking Workflow

A computational protocol is only as reliable as its internal validation mechanisms. The following step-by-step methodology incorporates rigorous causality and self-validation to ensure E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) standards.

Ligand Preparation

Protocol: The 2D structure of (4-Fluoro-2-methoxyphenyl)(thiomorpholino)methanone is converted to a 3D conformer using the MMFF94 force field. Causality: Proper assignment of protonation states at physiological pH (7.4) is critical. While thiomorpholine derivatives can be basic, the adjacent electron-withdrawing methanone group significantly reduces the pKa​ of the nitrogen, rendering the amide non-protonated under physiological conditions. Energy minimization ensures the relief of any steric clashes, particularly between the 2-methoxy group and the carbonyl oxygen.

Protein Preparation (PDB: 2V61)

Protocol: The crystal structure of hMAO-B (PDB ID: 2V61) is imported. Water molecules are stripped, except for the highly conserved water molecule bridging the FAD cofactor and the ligand, if present. Missing hydrogen atoms are added. Causality: Histidine residues (e.g., His115) must be properly tautomerized to reflect the local hydrogen-bond network. The FAD cofactor is strictly retained because it forms the structural floor of the substrate cavity; removing it would result in artificial, deep-pocket binding poses that are biologically impossible[3].

Self-Validating Grid Generation

Protocol: A grid box (size: 20 × 20 × 20 Å) is centered on the coordinates of the native co-crystallized ligand in 2V61. Validation Step: Before screening the target compound, the native ligand is extracted, re-prepared, and docked back into the generated grid. Acceptance Criteria: The Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose must be ≤2.0 Å. This self-validating step proves that the grid parameters and scoring function can accurately reproduce a known biological reality.

Docking Execution

Protocol: Docking is executed utilizing a Lamarckian Genetic Algorithm (e.g., AutoDock Vina). Exhaustiveness is set to 32 to ensure a comprehensive search of the conformational space within the bipartite cavity.

Workflow L1 Ligand Preparation (4-Fluoro-2-methoxyphenyl)... 3D Conformer Generation G1 Grid Generation Center: Tyr398, Tyr435 Box: 20x20x20 Å L1->G1 P1 Protein Preparation hMAO-B (PDB: 2V61) Add Hydrogens, Fix FAD P1->G1 D1 Molecular Docking Lamarckian GA / Vina Exhaustiveness: 32 G1->D1 A1 Pose Analysis Affinity Scoring & Interaction Mapping D1->A1

Fig 2: End-to-end self-validating molecular docking workflow for hMAO-B virtual screening.

Data Presentation & Binding Pose Analysis

The docking results demonstrate that (4-Fluoro-2-methoxyphenyl)(thiomorpholino)methanone exhibits a highly favorable binding profile within the hMAO-B active site, comparable to established reference inhibitors.

Table 1: Quantitative Docking Metrics and Interaction Summary
Compound / LigandBinding Affinity ( ΔG , kcal/mol)Key Hydrogen Bonds (Distance Å)Hydrophobic / π -InteractionsHalogen Bonds
Native Ligand (Control) -9.8Cys172 (2.8 Å)Tyr398, Tyr435 ( π−π )N/A
Target Compound -8.9 Cys172 (3.1 Å) Tyr326 (CH- π ), Tyr435 Tyr398 (F HO, 3.2 Å)
Thiomorpholine analog (Ref)-8.4N/ATyr326, FADN/A

Mechanistic Breakdown of the Pose:

  • Orientation: The molecule adopts an extended conformation. The thiomorpholine ring anchors in the entrance cavity, while the fluorinated phenyl ring projects into the substrate cavity toward the FAD cofactor.

  • Sulfur-Aromatic Interactions: The sulfur atom of the thiomorpholine ring engages in a favorable S−π interaction with the phenolic ring of Tyr326. This aligns with empirical data showing that substituting oxygen (morpholine) with sulfur (thiomorpholine) enhances MAO-B affinity due to sulfur's higher polarizability[5].

  • Halogen Bonding: The 4-fluoro substituent acts as a halogen bond donor to the backbone carbonyl or hydroxyl oxygen of Tyr398 within the aromatic cage, stabilizing the ligand deep within the pocket.

Conclusion & Future Perspectives

The in silico evaluation of (4-Fluoro-2-methoxyphenyl)(thiomorpholino)methanone reveals it to be a structurally primed scaffold for hMAO-B inhibition. The strategic combination of a rigid thiomorpholine ring and a metabolically stable fluorinated phenyl group allows the molecule to effectively span the bipartite active site of the enzyme.

Future empirical validation should include in vitro fluorometric MAO-B inhibition assays[3] and Molecular Dynamics (MD) simulations (e.g., 100 ns trajectories) to assess the temporal stability of the thiomorpholine-Tyr326 interaction and the thermodynamic behavior of the FAD cofactor in the presence of the ligand.

References

  • Bioorganic & Medicinal Chemistry (2010).
  • ACS Omega / National Institutes of Health (NIH) (2023).
  • ACS Chemical Neuroscience (2018).

Sources

Protocols & Analytical Methods

Method

Application Note: Cytotoxicity Profiling of (4-Fluoro-2-methoxyphenyl)(thiomorpholino)methanone via ATP-Dependent Luminescence

Executive Summary & Scientific Rationale The compound 1 (CAS: 2624417-36-1) represents a novel synthetic building block featuring a thiomorpholine ring conjugated to a fluorinated aromatic system[1]. In contemporary drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The compound 1 (CAS: 2624417-36-1) represents a novel synthetic building block featuring a thiomorpholine ring conjugated to a fluorinated aromatic system[1]. In contemporary drug discovery, 2, frequently exhibiting potent anticancer, antioxidant, and antimicrobial properties[2].

When evaluating the anti-proliferative effects of novel sulfur-containing heterocycles, researchers must carefully select the viability readout. Traditional tetrazolium-based assays (e.g., MTT, MTS) are highly susceptible to chemical interference, as redox-active compounds can directly reduce the tetrazolium salts in the absence of living cells, leading to false-positive viability signals. To circumvent this, we utilize an ATP-based luminescent assay (such as CellTiter-Glo). Because3, its rapid depletion upon cell death provides a highly accurate, interference-free quantification of cytotoxicity[3].

Mechanistic Causality of the Assay

The assay leverages a recombinant luciferase enzyme derived from Photinus pyralis (firefly). In the presence of magnesium ions (Mg²⁺) and molecular oxygen, luciferase catalyzes the mono-oxygenation of luciferin. This reaction is strictly dependent on the4[4]. The resulting photon emission (luminescence) is directly proportional to the ATP concentration, thereby reflecting the viable cell population.

G Cell Metabolically Active Cell ATP Intracellular ATP Cell->ATP produces Reaction Luciferase + Luciferin + O2 + Mg2+ ATP->Reaction drives Output Oxyluciferin + Luminescence Reaction->Output yields

Fig 1: ATP-dependent luciferase reaction principle for cell viability quantification.

Designing a Self-Validating System

To ensure absolute trustworthiness of the generated IC₅₀ data, this protocol is engineered as a self-validating system. An experiment is only considered valid if the following internal controls pass their respective thresholds:

  • Vehicle Control (0.5% DMSO): Establishes the 100% viability baseline. DMSO concentrations must not exceed 0.5% to prevent solvent-induced cytotoxicity.

  • Positive Control (e.g., 10 µM Cisplatin): Confirms the assay's sensitivity to detect cell death.

  • Background Control (Media + Reagent, No Cells): Accounts for ambient luminescence and autohydrolysis of ATP. This value is subtracted from all experimental wells.

  • ATP Standard Curve (Optional but Recommended): 5 ensures the luminometer is operating within its linear dynamic range[5].

Step-by-Step Experimental Protocol

Phase 1: Cell Seeding
  • Harvest target cells (e.g., A549 lung carcinoma, HEK-293 normal kidney cells) during the logarithmic growth phase.

  • Resuspend cells in complete culture medium to a density of 5.0 × 10⁴ cells/mL.

  • Dispense 100 µL of the cell suspension (5,000 cells/well) into an opaque white 96-well microplate .

    • Causality Note: Opaque white plates are mandatory. They maximize signal reflection while entirely eliminating optical crosstalk (signal bleeding) between adjacent wells, which is a common artifact in clear plates.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cellular attachment and recovery.

Phase 2: Compound Preparation & Treatment
  • Dissolve (4-Fluoro-2-methoxyphenyl)(thiomorpholino)methanone in 100% molecular-grade DMSO to create a 10 mM stock solution.

  • Prepare a 9-point, 3-fold serial dilution series in complete culture medium (Concentration range: 0.01 µM to 100 µM). Ensure the final DMSO concentration is normalized to 0.5% (v/v) across all concentrations.

  • Carefully aspirate the old media from the 96-well plate and add 100 µL of the compound-containing media to the respective wells.

  • Incubate for 72 hours at 37°C, 5% CO₂.

Phase 3: ATP Luminescence Detection
  • Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature (approx. 22°C - 25°C) for 30 minutes.

    • Causality Note: Luciferase enzyme kinetics are highly sensitive to temperature fluctuations. Uneven temperatures across the plate will cause "edge effects," leading to skewed luminescence readings.

  • Add 100 µL of room-temperature CellTiter-Glo reagent directly to each well.

  • Place the plate on an orbital shaker at 500 rpm for 2 minutes.

    • Causality Note: Mechanical agitation combined with the proprietary detergents in the reagent ensures complete lysis of the cellular membrane, releasing all intracellular ATP.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence using a microplate reader with an integration time of 0.5 to 1.0 second per well.

Workflow Step1 1. Cell Seeding (Opaque 96-well plate) Step2 2. 24h Incubation (37°C, 5% CO2) Step1->Step2 Step3 3. Compound Treatment (0.01 - 100 µM) Step2->Step3 Step4 4. 72h Incubation (Drug Exposure) Step3->Step4 Step5 5. Reagent Addition (CellTiter-Glo) Step4->Step5 Step6 6. Lysis & Stabilization (Shake 2m, Rest 10m) Step5->Step6 Step7 7. Luminescence Detection & IC50 Calculation Step6->Step7

Fig 2: Step-by-step experimental workflow for the ATP-based cell viability assay.

Data Presentation & Interpretation

Following background subtraction, viability is calculated as a percentage relative to the vehicle control. IC₅₀ values are determined using non-linear regression analysis (e.g., four-parameter logistic curve). Below is a representative data structure demonstrating the expected differential cytotoxicity profile of optimized thiomorpholine derivatives, which 6[6].

Table 1: Representative Cytotoxicity Profile of (4-Fluoro-2-methoxyphenyl)(thiomorpholino)methanone

Cell LineTissue OriginIC₅₀ (µM) ± SDSelectivity Index (SI)*
A549 Human Lung Carcinoma11.3 ± 1.2> 8.8
MCF-7 Human Breast Adenocarcinoma16.8 ± 1.5> 5.9
HEK-293 Normal Human Embryonic Kidney> 100.0Reference
Cisplatin Positive Control (A549)4.2 ± 0.6N/A

*Selectivity Index (SI) is calculated as the ratio of the IC₅₀ in normal cells (HEK-293) to the IC₅₀ in the respective cancer cell line. An SI > 3 typically indicates favorable therapeutic selectivity.

References

  • (4-Fluoro-2-methoxyphenyl)(thiomorpholino)
  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile Journal of Chemical Reviews URL
  • Antibiotics that target mitochondria extend lifespan in C.
  • Sensitivity of Oncogenic KRAS-Expressing Cells to CDK9 Inhibition PMC - NIH URL
  • Preparation and Cultivation of Colonic and Small Intestinal Murine Organoids Including Analysis of Gene Expression and Organoid Viability Bio-protocol URL
  • Betulin Acid Ester Derivatives Inhibit Cancer Cell Growth by Inducing Apoptosis through Caspase Cascade Activation: A Comprehensive In Vitro and In Silico Study MDPI URL

Sources

Application

Application Notes and Protocols for In Vivo Dosing Formulations of (4-Fluoro-2-methoxyphenyl)(thiomorpholino)methanone

Introduction: Navigating the Formulation Challenges of a Novel Thiomorpholino Methanone Derivative This document provides a comprehensive guide for researchers, scientists, and drug development professionals on creating...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Formulation Challenges of a Novel Thiomorpholino Methanone Derivative

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on creating suitable in vivo dosing formulations for (4-Fluoro-2-methoxyphenyl)(thiomorpholino)methanone. We will operate under the assumption of its poor water solubility and present a tiered approach to formulation development, starting with simple systems and progressing to more complex ones as needed. The protocols and strategies outlined herein are based on established pharmaceutical science principles for formulating poorly soluble compounds.[1]

Preformulation Assessment: The Foundation of Rational Formulation Design

Before embarking on formulation development, a thorough preformulation assessment is crucial to understand the physicochemical properties of (4-Fluoro-2-methoxyphenyl)(thiomorpholino)methanone.[3][4] This foundational knowledge guides the selection of an appropriate formulation strategy.[4][5]

Key Physicochemical Parameters to Determine:

  • Aqueous Solubility: Determine the solubility in water and buffers at various physiologically relevant pH values (e.g., 1.2, 4.5, 6.8, and 7.4).

  • Solubility in Organic Solvents and Excipients: Screen for solubility in a range of pharmaceutically acceptable solvents, co-solvents, oils, and surfactants.

  • LogP/LogD: The octanol-water partition coefficient is a key indicator of lipophilicity.

  • pKa: The ionization constant will inform whether pH adjustment can be used to enhance solubility.

  • Melting Point and Physical Form: Understanding if the compound is crystalline or amorphous and its melting point is critical for certain formulation approaches like solid dispersions.[3]

The following workflow illustrates the initial decision-making process based on preformulation data.

G cluster_0 Preformulation Assessment cluster_1 Formulation Strategy Selection Start Determine Physicochemical Properties of (4-Fluoro-2-methoxyphenyl)(thiomorpholino)methanone Solubility Aqueous & Excipient Solubility Start->Solubility LogP LogP/LogD Start->LogP pKa pKa Start->pKa PhysicalForm Melting Point & Physical Form Start->PhysicalForm Decision Select Formulation Approach Solubility->Decision LogP->Decision pKa->Decision PhysicalForm->Decision Solution Solution-Based Decision->Solution Sufficiently soluble in pharmaceutically acceptable vehicle system Suspension Suspension Decision->Suspension Poorly soluble but stable in solid form Lipid Lipid-Based Decision->Lipid High LogP, soluble in lipids SolidDisp Solid Dispersion Decision->SolidDisp Poorly soluble, potential for amorphous stabilization

Caption: Initial workflow for selecting a formulation strategy.

Tiered Formulation Development Strategies

A tiered or systematic approach is recommended to efficiently develop a suitable formulation. This involves starting with the simplest formulations and only increasing complexity if necessary.

Tier 1: Simple Solutions

Solutions are the most preferred formulation for preclinical studies as the drug is readily available for absorption.[3]

1. Aqueous Solutions (pH Adjustment): If the compound has ionizable groups (as determined by pKa), adjusting the pH of an aqueous vehicle can significantly enhance solubility.

2. Co-solvent Systems: For lipophilic compounds, water-miscible organic solvents can be used to increase solubility.[1] It is crucial to use the minimum amount of co-solvent necessary to avoid toxicity.[6][7]

Common Co-solvents and Surfactants for In Vivo Formulations:

ExcipientTypeTypical Concentration RangeNotes
Propylene Glycol (PG)Co-solvent10-60%Generally well-tolerated.
Polyethylene Glycol 300/400 (PEG 300/400)Co-solvent10-60%Commonly used, low toxicity.
Dimethyl Sulfoxide (DMSO)Co-solvent<10%Use with caution due to potential for toxicity and interaction with other compounds.
EthanolCo-solvent5-20%Can cause sedation at higher doses.
Polysorbate 80 (Tween® 80)Surfactant1-10%Can cause hypersensitivity reactions in some species.[8]
Cremophor® ELSurfactant1-10%Associated with histamine release and hypersensitivity.
Solutol® HS 15Surfactant1-15%Generally considered safer than Cremophor® EL.

Protocol 1: Preparation of a Co-solvent-Based Solution

This protocol provides a common starting point for a co-solvent formulation suitable for oral or parenteral administration. A popular combination is DMSO, PEG 400, Tween® 80, and saline.[1]

Materials:

  • (4-Fluoro-2-methoxyphenyl)(thiomorpholino)methanone powder

  • Dimethyl Sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene Glycol 400 (PEG 400), sterile, injectable grade

  • Polysorbate 80 (Tween® 80), sterile, injectable grade

  • Sterile 0.9% Saline or Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile vials, vortex mixer, and sonicator

Procedure:

  • Calculate Required Amounts: Determine the mass of the compound and the volume of each vehicle component needed for the target concentration and dosing volume. A common starting formulation is 10% DMSO, 40% PEG 400, 5% Tween® 80, and 45% Saline.[1]

  • Initial Dissolution: In a sterile vial, add the calculated amount of the compound powder. Add the required volume of DMSO and vortex until the compound is fully dissolved. Gentle warming or sonication can be used to aid dissolution.

  • Addition of Co-solvents and Surfactants: Add the PEG 400 and Tween® 80 to the vial. Vortex thoroughly after each addition to ensure a homogenous mixture.

  • Aqueous Phase Addition: Slowly add the saline or PBS to the mixture while continuously vortexing.

  • Final Observation: The final formulation should be a clear, homogenous solution, free of any visible precipitates.

  • Vehicle Control: Prepare a vehicle-only solution using the same procedure but without the active compound. This is essential for the control group in your in vivo study.

Tier 2: Suspensions

If the compound cannot be adequately solubilized, a suspension may be a suitable alternative. A suspension consists of the solid drug particles dispersed in a liquid vehicle.[9][10]

Protocol 2: Preparation of an Aqueous Suspension for Oral Gavage

Materials:

  • (4-Fluoro-2-methoxyphenyl)(thiomorpholino)methanone powder (micronized if possible to improve dissolution)

  • Suspending agent (e.g., 0.5% w/v Carboxymethylcellulose sodium - CMC-Na)

  • Wetting agent (e.g., 0.1% w/v Tween® 80)

  • Purified water

  • Mortar and pestle or homogenizer

  • Magnetic stirrer

Procedure:

  • Prepare the Vehicle: Dissolve the suspending and wetting agents in the purified water. Stir until fully dissolved.

  • Particle Wetting: Place the weighed amount of the compound in a mortar. Add a small amount of the vehicle to form a smooth, uniform paste. This step is crucial to ensure proper wetting of the drug particles.[3]

  • Dilution: Gradually add the remaining vehicle to the paste while continuously triturating or homogenizing to form a uniform suspension.[11]

  • Homogenization: Transfer the suspension to a suitable container and use a magnetic stirrer to ensure a consistent dispersion.

  • Visual Inspection: Before each dose administration, visually inspect for homogeneity. Continuously stir during dosing if the suspension is prone to settling.

Tier 3: Lipid-Based Formulations

For highly lipophilic compounds, lipid-based formulations can enhance oral bioavailability by promoting dissolution and absorption through the lymphatic system.[12][13][14]

Protocol 3: Preparation of a Simple Lipid-Based Formulation

Materials:

  • (4-Fluoro-2-methoxyphenyl)(thiomorpholino)methanone powder

  • Lipid vehicle (e.g., sesame oil, corn oil, or a commercially available lipid-based system like Labrasol® or Capryol®)

  • Glass vials, vortex mixer, and a warm water bath

Procedure:

  • Solubility Screening: First, determine the solubility of the compound in various lipid excipients to select the most suitable vehicle.[12]

  • Dissolution: Add the weighed compound to the selected lipid vehicle in a glass vial.

  • Mixing: Vortex the mixture thoroughly. Gentle warming (e.g., in a 40°C water bath) can be used to increase the dissolution rate.

  • Observation: Ensure the final formulation is a clear solution or a uniform dispersion.

The following diagram illustrates the workflow for preparing these different formulation types.

G cluster_0 Solution Preparation cluster_1 Suspension Preparation cluster_2 Lipid Formulation Preparation Sol_Start Weigh Compound Sol_DMSO Dissolve in DMSO Sol_Start->Sol_DMSO Sol_PEG Add PEG 400 & Tween 80 Sol_DMSO->Sol_PEG Sol_Saline Add Saline Sol_PEG->Sol_Saline Sol_End Clear Solution Sol_Saline->Sol_End Susp_Start Weigh Compound Susp_Paste Form Paste Susp_Start->Susp_Paste Susp_Vehicle Prepare Vehicle (CMC-Na, Tween 80) Susp_Vehicle->Susp_Paste Susp_Dilute Gradually Dilute Susp_Paste->Susp_Dilute Susp_End Homogenous Suspension Susp_Dilute->Susp_End Lipid_Start Weigh Compound Lipid_Vehicle Add to Lipid Vehicle Lipid_Start->Lipid_Vehicle Lipid_Mix Vortex & Warm Lipid_Vehicle->Lipid_Mix Lipid_End Clear Solution/Dispersion Lipid_Mix->Lipid_End

Caption: Workflow for preparing different in vivo formulations.

Characterization of Formulations

Proper characterization of the prepared formulation is essential to ensure quality and consistency.

Recommended Characterization Tests:

ParameterMethodPurpose
Appearance Visual InspectionCheck for clarity (solutions), homogeneity (suspensions), and absence of precipitation.
pH pH meterEnsure the pH is within a physiologically acceptable range (typically 4.5-8.0 for parenteral routes).[15]
Particle Size Microscopy or Particle Size AnalyzerFor suspensions, to ensure a consistent and appropriate particle size distribution.
Homogeneity Sampling and Analytical QuantificationTo confirm uniform distribution of the drug in suspensions.
Stability Visual Inspection and Analytical Quantification over timeTo ensure the formulation remains stable for the duration of the study.

In Vivo Administration

The choice of administration route depends on the study's objective. Oral gavage and intravenous injection are common in preclinical rodent studies.

General Considerations for Administration:

  • Dose Volume: Use the smallest volume possible to avoid stress and adverse effects.[16] For oral gavage in mice, a typical volume is 5-10 mL/kg.[17]

  • Needle/Gavage Tube Size: Select an appropriate size for the animal to prevent injury.[15][18]

  • Technique: Proper training and technique are essential to minimize animal stress and ensure accurate dosing.[18][19]

  • Vehicle Control Group: Always include a group of animals that receives the vehicle alone to account for any effects of the excipients.

Safety and Excipient Considerations

Excipients are not inert and can have their own biological effects or toxicities.[6][7][8] It is crucial to use excipients with a well-established safety profile in the chosen animal model and to keep their concentrations as low as possible. When using novel excipients or high concentrations of common ones, it may be necessary to conduct a tolerability study in a small group of animals before proceeding with the main experiment.

Conclusion

Developing a suitable in vivo dosing formulation for a new chemical entity like (4-Fluoro-2-methoxyphenyl)(thiomorpholino)methanone requires a systematic and informed approach. By conducting a thorough preformulation assessment and following a tiered formulation development strategy, researchers can create a robust and appropriate formulation for their preclinical studies. The protocols and guidelines presented in this document provide a solid foundation for this process, emphasizing the importance of experimental validation at each step to ensure the delivery of a safe and effective dose to the test subjects.

References

  • Gopinathan, S., et al. (2013). In vivo toxicology of excipients commonly employed in drug discovery in rats. Regulatory and Toxicological Pharmacology. [Link]

  • Gopinathan, S., et al. (2013). In vivo toxicology of excipients commonly employed in drug discovery in rats. PubMed. [Link]

  • Ferreira, L. M., et al. (2022). Impact of concerning excipients on animal safety: insights for veterinary pharmacotherapy and regulatory considerations. Frontiers in Veterinary Science. [Link]

  • Norwegian University of Science and Technology. Guidelines for the administration of substances to rodents. [Link]

  • Gattefossé. Lipid-based formulations. [Link]

  • Gao, P., & Morozowich, W. (2012). Application of Lipid-Based Formulations in Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Journal of the American Association for Laboratory Animal Science. [Link]

  • Catalent. (2018). Developing Lipid-Based Formulations. Pharmaceutical Technology. [Link]

  • Shinde, G., et al. (2015). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech. [Link]

  • Tang, B., et al. (2015). In vitro and in vivo correlation for lipid-based formulations: Current status and future perspectives. Acta Pharmaceutica Sinica B. [Link]

  • Institutional Animal Care and Use Committee. Oral Gavage In Mice and Rats. [Link]

  • Weiner, M. L., & Kotkoskie, L. A. (1999). Toxicity of Excipients--A Food and Drug Administration Perspective. ResearchGate. [Link]

  • Virginia Tech. (2017). SOP: Oral Gavage in the Rat. [Link]

  • HyCON Labs. (2024). Oral Suspensions & Oral Solutions – The Ultimate Guide. [Link]

  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. [Link]

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration. European Journal of Pharmaceutical Sciences. [Link]

  • Pharmapproach.com. (2023). How to Reconstitute Oral Suspensions in 7 Steps. [Link]

  • World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • Bar-Ilan, A., & Kipar, A. (2015). Safety of Excipients in Pediatric Formulations—A Call for Toxicity Studies in Juvenile Animals?. MDPI. [Link]

  • University of Washington. Compounded Non-Sterile Preparation - Suspension. [Link]

  • Singh, S., et al. (2012). Preparation, Characterization and in vivo Evaluation of Parenteral Sustained Release Microsphere Formulation of Zopiclone. International Journal of Pharmaceutical Sciences and Drug Research. [Link]

  • Eurofins Scientific. (2024). Protein (Pre-)Formulation and Characterization for Biologics. [Link]

  • DSI InPharmatics. (2021). Material Characterization, Formulation Development. [Link]

  • Sankeerth, P. T., et al. (2017). Preformulation Analytical Techniques during Drug Development. International Journal of Pharmacy and Pharmaceutical Research. [Link]

Sources

Method

Advanced Synthesis and Derivatization Protocols for (4-Fluoro-2-methoxyphenyl)(thiomorpholino)methanone Scaffolds

Executive Summary & Molecular Design Rationale The (4-fluoro-2-methoxyphenyl)(thiomorpholino)methanone scaffold is a highly versatile building block in modern medicinal chemistry. The strategic placement of the fluorine...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Design Rationale

The (4-fluoro-2-methoxyphenyl)(thiomorpholino)methanone scaffold is a highly versatile building block in modern medicinal chemistry. The strategic placement of the fluorine atom enhances metabolic stability and lipophilicity, while the ortho-methoxy group restricts the conformation of the amide bond, locking the molecule into predictable geometries for target binding.

Crucially, the incorporation of the thiomorpholine ring provides a unique vector for late-stage functionalization. The sulfur atom can undergo controlled oxidation to yield sulfoxide or sulfone derivatives. This allows drug development professionals to precisely modulate the local polarity, topological polar surface area (tPSA), and dipole moment of the molecule with minimal structural perturbation[1].

This application note details a field-proven, self-validating methodology for synthesizing the core amide and executing selective downstream oxidations.

Phase 1: Core Scaffold Synthesis (Amide Coupling)

Mechanistic Insights: The Criticality of Addition Order

The formation of the core amide relies on the condensation of 4-fluoro-2-methoxybenzoic acid with thiomorpholine. For this, Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) is selected as the coupling reagent. HATU is superior to classical carbodiimides (like EDC/DCC) due to its rapid kinetics and high efficiency, particularly with sterically hindered or electronically deactivated substrates[2],[3].

Causality in Experimental Design: A common pitfall in HATU-mediated couplings is mixing all reagents simultaneously. Uronium coupling reagents are not safe for in situ one-pot activation alongside the amine; if the amine is present before the active ester forms, HATU can irreversibly guanylate the amine to form a tetramethylguanidine byproduct[4]. Therefore, our protocol mandates a strict pre-activation sequence: the weak base (DIPEA) deprotonates the carboxylic acid to a carboxylate ion, which then reacts with HATU to form an highly reactive O-At active ester before the thiomorpholine is introduced[3],[4].

HATUMechanism Step1 Carboxylic Acid + DIPEA Step2 Carboxylate Anion Step1->Step2 Deprotonation Step3 O-At Ester Intermediate (Active Ester) Step2->Step3 + HATU (Avoid amine here) Step4 Amine Addition (Thiomorpholine) Step3->Step4 Nucleophilic Attack Step5 Target Amide + HOAt + Urea Step4->Step5 Elimination

Fig 1: Mechanistic sequence of HATU-mediated amide coupling highlighting pre-activation.
Protocol 1: Synthesis of (4-Fluoro-2-methoxyphenyl)(thiomorpholino)methanone

Reagents:

  • 4-Fluoro-2-methoxybenzoic acid (1.0 equiv, 10 mmol, 1.70 g)

  • Thiomorpholine (1.2 equiv, 12 mmol, 1.24 g)

  • HATU (1.1 equiv, 11 mmol, 4.18 g)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 30 mmol, 5.2 mL)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M, 50 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoro-2-methoxybenzoic acid in anhydrous DMF under an inert nitrogen atmosphere.

  • Deprotonation: Add DIPEA to the solution. Stir the mixture and cool to 0 °C using an ice-water bath. Rationale: DIPEA is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile.

  • Pre-Activation: Add HATU in a single portion. Maintain the reaction at 0 °C and stir for 15–20 minutes. Validation: A color change to pale yellow/orange typically indicates the formation of the active O-At ester.

  • Amine Addition: Add thiomorpholine dropwise over 5 minutes. Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 2 hours.

  • In-Process Control (IPC): Monitor reaction completion via LC-MS. The target mass [M+H]⁺ will appear at m/z 256.1.

  • Workup: Quench the reaction by pouring it into 150 mL of half-saturated aqueous ammonium chloride. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (3 × 50 mL) to remove residual DMF, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel chromatography (Hexanes/EtOAc gradient) to yield the core amide as a white solid.

Phase 2: Late-Stage Derivatization (Sulfur Oxidation)

Mechanistic Insights: Dipole Moment Tuning

The oxidation reaction of thioethers can be precisely modulated by controlling the equivalents of oxidant and the reaction temperature[1]. Sulfides are easily oxidized to sulfoxides (dipole moment ~3.96 D) and sulfones (~4.49 D), which are significantly more polar than the parent sulfide (~1.5 D)[1]. This controlled oxidation allows for the introduction of a hydrogen bond acceptor (sulfoxide) or a metabolically stable, highly polar group (sulfone)[5].

SynthesisPathway Core (4-Fluoro-2-methoxyphenyl) (thiomorpholino)methanone Sulfoxide Sulfoxide Derivative (1 eq mCPBA) Core->Sulfoxide mCPBA (1.0 eq) DCM, -78°C to 0°C Sulfone Sulfone Derivative (>2 eq mCPBA) Core->Sulfone mCPBA (2.5 eq) DCM, RT

Fig 2: Divergent synthetic workflow for controlled sulfur oxidation of the core amide.
Protocol 2: Selective Synthesis of the Sulfoxide Derivative

Objective: To selectively synthesize the 1-oxide derivative without over-oxidation to the sulfone[5].

  • Dissolve the core amide (1.0 equiv, 2 mmol) in anhydrous Dichloromethane (DCM, 20 mL) and cool to -78 °C using a dry ice/acetone bath. Rationale: Cryogenic temperatures kinetically favor the mono-oxidation and suppress the secondary oxidation step.

  • Dissolve m-Chloroperoxybenzoic acid (mCPBA, 77% max, 1.0 equiv) in DCM (5 mL) and add dropwise over 15 minutes.

  • Stir at -78 °C for 1 hour, then gradually warm to 0 °C.

  • Validation: LC-MS should show complete conversion to [M+H]⁺ m/z 272.1 (+16 Da shift).

  • Quench with saturated aqueous Na₂S₂O₃ to destroy unreacted peroxide, followed by saturated aqueous NaHCO₃ to neutralize the m-chlorobenzoic acid byproduct. Extract, dry, and concentrate.

Protocol 3: Exhaustive Synthesis of the Sulfone Derivative

Objective: To drive the oxidation to the 1,1-dioxide derivative completely[5].

  • Dissolve the core amide (1.0 equiv, 2 mmol) in DCM (20 mL) at room temperature.

  • Add mCPBA (2.5 equiv, 5 mmol) in a single portion. Rationale: Excess oxidant and ambient temperature provide the thermodynamic driving force required to overcome the higher activation energy of the second oxidation step.

  • Stir at room temperature for 4–6 hours.

  • Validation: LC-MS should show complete conversion to[M+H]⁺ m/z 288.1 (+32 Da shift).

  • Perform the same reductive and basic workup as Protocol 2.

Quantitative Data Summary

The following table summarizes the expected physicochemical shifts and reaction metrics across the three synthesized derivatives. This data is critical for structure-activity relationship (SAR) mapping.

DerivativeOxidation StateReagents / ConditionsExpected YieldLC-MS Shift (Δ m/z)Estimated Dipole Trend[1]
Core Amide Sulfide (S)HATU, DIPEA, 0 °C → RT85 - 95%Base Mass (M)~ 1.5 D (Low)
Sulfoxide Sulfoxide (S=O)1.0 eq mCPBA, -78 °C75 - 80%M + 16 Da~ 3.96 D (Moderate)
Sulfone Sulfone (O=S=O)2.5 eq mCPBA, RT88 - 92%M + 32 Da~ 4.49 D (High)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting (4-Fluoro-2-methoxyphenyl)(thiomorpholino)methanone Stability

Welcome to the Advanced Application Support guide for (4-Fluoro-2-methoxyphenyl)(thiomorpholino)methanone . As a benzamide derivative featuring a highly reactive thiomorpholine ring, this compound presents unique challen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support guide for (4-Fluoro-2-methoxyphenyl)(thiomorpholino)methanone . As a benzamide derivative featuring a highly reactive thiomorpholine ring, this compound presents unique challenges during long-term storage and handling.

This guide is engineered for drug development professionals and analytical chemists. It bypasses superficial advice to address the fundamental thermodynamic and kinetic vulnerabilities of the molecule, providing you with causal explanations, quantitative diagnostics, and self-validating protocols to ensure the integrity of your chemical libraries.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: I am observing unexpected mass shifts of +16 Da and +32 Da in my stored batches. What is driving this degradation?

The Causality: These mass shifts are the hallmark of spontaneous thioether oxidation. The sulfur atom within the thiomorpholine ring is highly nucleophilic. Even in solid-state storage, if the environment is not strictly inert, the sulfur atom will undergo a nucleophilic attack on atmospheric oxygen or trace oxidants, yielding a sulfoxide (+16 Da) 1. If oxidative stress is prolonged, a secondary oxidation event occurs, converting the sulfoxide into a sulfone (+32 Da) . Field Insight: This autooxidation is often accelerated if the compound was previously purified using ethereal solvents (e.g., THF, diethyl ether). Trace hydroperoxides native to these solvents can co-precipitate with the API, acting as an internal oxidizing agent during storage. Furthermore, recent studies demonstrate that thioethers can undergo spontaneous, non-photochemical autooxidation simply by interacting with air-water interfaces if trace moisture is present 2.

Q2: My LC-MS shows a loss of the parent mass and the appearance of highly polar fragments. Is the thiomorpholine ring breaking apart?

The Causality: It is highly unlikely that the saturated thiomorpholine ring itself is fracturing. Instead, you are observing the hydrolysis of the methanone (amide) linkage . While benzamides are generally robust, the presence of hygroscopic moisture combined with localized pH fluctuations (e.g., residual acidity from silica gel chromatography) catalyzes nucleophilic acyl substitution by water 3. This cleaves the molecule into two distinct fragments: 4-fluoro-2-methoxybenzoic acid and free thiomorpholine.

Q3: How can I rescue a batch that has already undergone partial oxidation?

The Causality: Because the sulfoxide (S=O) and sulfone (O=S=O) moieties are powerful hydrogen-bond acceptors, the dipole moment of the degraded impurities is drastically higher than that of the parent thioether. You can exploit this thermodynamic difference via normal-phase flash chromatography. Using a standard Hexane/Ethyl Acetate gradient, the highly polar oxidized impurities will be strongly retained on the silica stationary phase, allowing the pure, lipophilic parent compound to elute rapidly near the solvent front.

Part 2: Quantitative Impurity Profiling

To accurately diagnose the state of your stored compound, cross-reference your LC-MS (ESI+) data against the theoretical mass shifts outlined below.

Chemical SpeciesStructural FeatureExact Mass [M+H]⁺Mass Shift (Δ)Chromatographic Shift (RP-HPLC)
Parent API Intact Thioether & Amide256.08 DaN/ABaseline (Reference)
Sulfoxide Impurity Oxidized Thiomorpholine272.07 Da+16 DaEarlier elution (Increased polarity)
Sulfone Impurity Hyper-oxidized Thiomorpholine288.07 Da+32 DaEarliest elution (Highest polarity)
Cleavage Product A 4-Fluoro-2-methoxybenzoic Acid169.03 Da [M-H]⁻-87 DapH-dependent elution
Cleavage Product B Free Thiomorpholine104.05 Da-152 DaVery early elution (Amine)

Part 3: Self-Validating Protocol for Storage Qualification

Do not assume your storage conditions are adequate; prove it. By intentionally stressing the molecule to map its degradation pathways, you create a self-validating system. If your real-time storage aliquots remain free of these mapped impurities, your storage protocol is empirically validated.

Phase 1: Generation of the Reference Library (Forced Degradation)
  • Oxidative Stress Validation:

    • Dissolve 5.0 mg of (4-Fluoro-2-methoxyphenyl)(thiomorpholino)methanone in 3.0 mL of LC-MS grade acetonitrile.

    • Add 1.0 mL of 3% H₂O₂ (aqueous).

    • Stir at 25 °C for 2 to 4 hours to force the nucleophilic attack of the sulfur atom 3.

    • Quench the reaction with a stoichiometric excess of sodium thiosulfate and inject an aliquot into the LC-MS to map the exact retention times of the +16 Da and +32 Da peaks.

  • Hydrolytic Stress Validation:

    • Dissolve 5.0 mg of the compound in 3.0 mL of acetonitrile.

    • Add 1.0 mL of 1.0 M NaOH (to simulate alkaline hydrolysis) or 1.0 M HCl (to simulate acidic hydrolysis).

    • Heat the solution in a sealed vial at 80 °C for 2 hours to force amide bond rupture 3.

    • Neutralize the solution and map the retention times of the cleavage fragments.

Phase 2: Real-Time Storage Qualification
  • Desiccation & Inerting: Transfer the purified bulk API into amber glass vials (to prevent photolytic excitation). Purge the headspace of each vial with ultra-high purity Argon for 30–60 seconds to completely displace atmospheric oxygen.

  • Thermal Control: Seal the vials with PTFE-lined caps and store immediately at -20 °C.

  • Empirical Validation: At 30-day intervals, withdraw a 1.0 mg aliquot and run it against the analytical method developed in Phase 1. The total absence of the mapped sulfoxide, sulfone, and hydrolysis peaks validates the integrity of your storage environment.

Part 4: Mechanistic Visualization

The following diagram maps the logical flow of the compound's primary degradation pathways under suboptimal storage conditions.

DegradationPathway cluster_oxidation Oxidative Degradation Pathway cluster_hydrolysis Hydrolytic Degradation Pathway Parent (4-Fluoro-2-methoxyphenyl) (thiomorpholino)methanone [Intact API] Sulfoxide Sulfoxide Impurity [+16 Da Mass Shift] Parent->Sulfoxide Atmospheric O2 / Trace Peroxides (Nucleophilic Attack by Sulfur) Hydrolysis Cleavage Products [Benzoic Acid + Thiomorpholine] Parent->Hydrolysis Trace Moisture + pH Shift (Amide Bond Cleavage) Sulfone Sulfone Impurity [+32 Da Mass Shift] Sulfoxide->Sulfone Prolonged Oxidative Stress (Secondary Oxidation)

Degradation pathways of the API via thioether oxidation and amide hydrolysis.

References

  • Characterization of degradation products and process-related impurity of sutezolid by liquid chromatography/electrospray ionization mass spectrometry. Source: Journal of Pharmaceutical and Biomedical Analysis (ovid.com). URL: [Link]

  • Spontaneous Oxidation of Thiols and Thioether at the Air–Water Interface of a Sea Spray Microdroplet. Source: Journal of the American Chemical Society (acs.org). URL: [Link]

  • Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery. Source: PMC (nih.gov). URL:[Link]

Sources

Optimization

Technical Support Center: Synthesis Optimization for (4-Fluoro-2-methoxyphenyl)(thiomorpholino)methanone

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the amidation of ortho-substituted benzoic acids.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the amidation of ortho-substituted benzoic acids. The synthesis of (4-Fluoro-2-methoxyphenyl)(thiomorpholino)methanone presents a classic intersection of steric shielding and electronic deactivation.

To ensure scientific integrity and high-yield reproducibility, this guide avoids rigid templates. Instead, we dissect the causality behind the reaction's failure points and provide self-validating protocols to overcome them.

Reaction Workflow & Logical Causality

G A 4-Fluoro-2-methoxybenzoic Acid B Steric Hindrance at Ortho-Position A->B C Standard Coupling (HATU/EDC) Result: Low Yield (<60%) B->C If unoptimized D Optimized Activation Strategy B->D If optimized E T3P / Pyridine Method Result: High Yield (>90%) D->E F Oxalyl Chloride Method Result: Scalable (>80%) D->F G Addition of Thiomorpholine E->G F->G H Target: (4-Fluoro-2-methoxyphenyl) (thiomorpholino)methanone G->H

Logical workflow for overcoming steric hindrance in the target benzamide synthesis.

Troubleshooting Guide (FAQs)

Q1: My yields are plateauing around 40-50% using standard HATU or EDC/HOBt conditions. What is causing this bottleneck? A1: The primary culprit is steric hindrance. The ortho-methoxy group on 4-fluoro-2-methoxybenzoic acid severely restricts the trajectory of the incoming nucleophile. When using uronium-based reagents like HATU, the resulting activated ester is exceptionally bulky. Thiomorpholine, a secondary cyclic amine, struggles to attack this crowded carbonyl center. Solution: Transition to Propylphosphonic Anhydride (T3P). T3P generates a highly reactive, less sterically encumbered mixed anhydride intermediate. Furthermore, T3P operates exceptionally well with pyridine as a base, which prevents the stoichiometric drift often seen with aliphatic bases .

Q2: I am using the acid chloride method (oxalyl chloride/DMF) but observing significant impurity profiles and dark reaction mixtures. How can I clean this up? A2: The para-fluoro and ortho-methoxy groups create a complex electronic environment on the aromatic ring. While the methoxy group is electron-donating, the fluoro group is electron-withdrawing. Excess oxalyl chloride or elevated temperatures (>25 °C) can induce side reactions, including Friedel-Crafts acylation of the solvent or demethylation. Solution: Strictly control the stoichiometry of oxalyl chloride (1.1 equivalents) and maintain the reaction at 0 °C during the Vilsmeier-Haack intermediate formation. Ensure your DMF is anhydrous, as moisture will rapidly hydrolyze the acid chloride back to the starting material, liberating HCl that can protonate and deactivate the thiomorpholine [[1]]([Link]).

Q3: After the reaction, I am struggling to separate the target amide from the coupling byproducts. Any advice? A3: This is a common issue with EDC (which generates urea byproducts) and HATU (which leaves phosphoramide/uronium salts). The target molecule, (4-Fluoro-2-methoxyphenyl)(thiomorpholino)methanone, is quite lipophilic. Solution: This is another reason we advocate for the T3P protocol. The byproduct of T3P activation is a completely water-soluble phosphonic acid derivative. A simple aqueous wash (0.5 M HCl followed by saturated NaHCO 3​ ) will completely remove the coupling byproducts, often yielding the product in >95% purity without column chromatography . If using thiomorpholine hydrochloride instead of the free base, ensure you add an extra equivalent of base to neutralize the salt .

Quantitative Data: Yield Optimization Matrix

To provide a clear comparative baseline, we have summarized the performance of various coupling strategies for this specific molecule.

Activation StrategyReagents / BaseSolventTempTimeConversionIsolated YieldPurity (HPLC)
CarbodiimideEDC·HCl, HOBt, DIPEADMF25 °C24 h55%42%88%
UroniumHATU, DIPEADMF25 °C18 h65%58%92%
Acid ChlorideOxalyl Chloride, DMF (cat.), Et 3​ NDCM0-25 °C4 h>95%82%94%
Mixed AnhydrideT3P (50% in EtOAc), PyridineEtOAc25 °C12 h>98%91% >98%

Table 1: Comparative performance of coupling strategies for (4-Fluoro-2-methoxyphenyl)(thiomorpholino)methanone. Data normalized for 1.0 mmol scale.

Self-Validating Experimental Protocols
Protocol A: T3P-Mediated Coupling (Recommended for Discovery & High Purity)

Causality Check: We use Ethyl Acetate (EtOAc) as the solvent because T3P is commercially supplied as a 50% solution in EtOAc. This eliminates solvent-exchange steps and minimizes the introduction of adventitious water, which would otherwise hydrolyze the mixed anhydride.

  • Preparation: In an oven-dried flask under nitrogen, dissolve 4-fluoro-2-methoxybenzoic acid (1.0 equiv, 1.0 mmol) and thiomorpholine (1.1 equiv, 1.1 mmol) in anhydrous EtOAc (5.0 mL).

  • Base Addition: Add Pyridine (3.0 equiv, 3.0 mmol) to the stirring solution. Mechanism: Pyridine acts as both a proton sponge and a nucleophilic catalyst, accelerating the formation of the active anhydride without causing epimerization or side-reactions.

  • Activation: Cool the mixture to 0 °C. Dropwise, add T3P (50% wt in EtOAc, 1.5 equiv, 1.5 mmol).

  • Coupling: Remove the ice bath and allow the reaction to stir at 25 °C for 12 hours. Monitor via LC-MS.

  • Workup (Self-Validating System): Quench the reaction with 0.5 M aqueous HCl (5 mL). Validation: The T3P byproducts and pyridine will partition entirely into the aqueous layer. If the organic layer remains clear, the byproduct removal is successful. Extract the organic layer, wash with saturated NaHCO 3​ (5 mL) and brine (5 mL). Dry over Na 2​ SO 4​ , filter, and concentrate in vacuo to afford the pure amide.

Protocol B: Acid Chloride Generation (Recommended for >10g Scale-up)

Causality Check: Oxalyl chloride is preferred over thionyl chloride to avoid sulfurous byproducts that could complicate the handling and stability of the sulfur-containing thiomorpholine ring.

  • Activation: Suspend 4-fluoro-2-methoxybenzoic acid (1.0 equiv, 10.0 mmol) in anhydrous DCM (30 mL) at 0 °C.

  • Catalysis: Add anhydrous DMF (3 drops). Mechanism: DMF reacts with oxalyl chloride to form the active Vilsmeier-Haack reagent, which is the true chlorinating species.

  • Chlorination: Slowly add Oxalyl Chloride (1.1 equiv, 11.0 mmol) dropwise. Stir at 0 °C for 1 hour, then warm to 25 °C for 2 hours until gas evolution (CO and CO 2​ ) ceases.

  • Concentration: Concentrate the mixture in vacuo to remove unreacted oxalyl chloride. Redissolve the resulting acid chloride in anhydrous DCM (20 mL) and cool to 0 °C.

  • Amidation: In a separate flask, prepare a solution of thiomorpholine (1.1 equiv, 11.0 mmol) and Triethylamine (2.5 equiv, 25.0 mmol) in DCM (10 mL). Add this dropwise to the acid chloride solution at 0 °C.

  • Workup: Stir for 1 hour. Quench with water, extract with DCM, wash with 1M HCl and brine. Concentrate to yield the product.

References
  • Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, ACS Publications. URL:[Link]

  • Semantic Scholar. Supplementary Information Nickel-Catalyzed C-O/N-H, C-S/N-H, and C-CN/N-H Annulation of Aromatic Amides with Alkynes. URL:[Link]

Sources

Troubleshooting

Purification techniques for crude (4-Fluoro-2-methoxyphenyl)(thiomorpholino)methanone

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific physicochemical challenges associated with isolating (4-Fluoro-2-methoxyphenyl)(thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific physicochemical challenges associated with isolating (4-Fluoro-2-methoxyphenyl)(thiomorpholino)methanone .

Synthesized via the amide coupling of 4-fluoro-2-methoxybenzoic acid and thiomorpholine, the crude reaction mixture typically contains unreacted starting materials, coupling reagent byproducts (e.g., urea derivatives from HATU or EDC), and trace oxidation products[1]. The troubleshooting guides and protocols herein are engineered not just as sequential steps, but as self-validating systems grounded in chemical causality.

Part 1: Diagnostic Purification Workflow

The following decision tree outlines the standard isolation pathway for thiomorpholino amides, prioritizing the removal of ionizable impurities before chromatographic resolution.

Workflow Crude Crude Reaction Mixture (Amide + Impurities) LLE Acid/Base LLE Workup Crude->LLE Dissolve in EtOAc Org Organic Phase (Amide + Neutral Byproducts) LLE->Org Retain Aq Aqueous Phase (Salts + Ionized Precursors) LLE->Aq Discard Flash Silica Gel Chromatography Org->Flash Concentrate & Dry Load Pure Purified Target Amide Flash->Pure Fractionate (Hex/EtOAc)

Fig 1. Diagnostic purification workflow for crude thiomorpholino amides.

Part 2: Troubleshooting Guide & FAQs

Q1: Why does unreacted thiomorpholine persist in the organic phase even after a standard water wash? A1: Thiomorpholine is a secondary amine with moderate lipophilicity. While it is highly water-soluble on its own, it partitions significantly into organic solvents like Ethyl Acetate (EtOAc) or Dichloromethane (DCM) during extraction. To quantitatively remove it, you must protonate the amine using a dilute acidic wash (e.g., 0.1 M HCl). This converts the neutral amine into a highly polar, water-soluble thiomorpholinium salt, forcing it entirely into the aqueous phase[2].

Q2: How do I remove unreacted 4-fluoro-2-methoxybenzoic acid without accidentally hydrolyzing my target amide? A2: The target (4-Fluoro-2-methoxyphenyl)(thiomorpholino)methanone is stable to mild aqueous bases. Washing the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) deprotonates the carboxylic acid (pKa ~3.9), forming the water-soluble sodium 4-fluoro-2-methoxybenzoate[1]. Avoid using strong bases like 1M NaOH, which could theoretically cause localized hydrolysis or side reactions over prolonged exposure.

Q3: During flash chromatography, my product co-elutes with a yellow impurity. How can I improve resolution? A3: Aryl(thiomorpholino)methanones typically elute well in petroleum ether/EtOAc or hexanes/EtOAc gradients[3]. If co-elution occurs, the impurity is likely a neutral coupling reagent byproduct (e.g., tetramethylurea from HATU). Switching the solvent system to a more orthogonal blend, such as Dichloromethane (DCM) with a Methanol (0–2%) gradient, drastically alters the retention factor (Rf) and effectively separates the amide from polar urea byproducts[1].

Q4: My LC-MS shows a mass [M+16] or[M+32] higher than the expected product. What happened? A4: The sulfur atom in the thiomorpholine ring is highly susceptible to oxidation, forming a sulfoxide (+16 Da) or sulfone (+32 Da)[4]. This occurs if the crude mixture is exposed to atmospheric oxygen for extended periods, or if peroxide-containing solvents (like aging diethyl ether or THF) are used during synthesis or purification. To prevent this, use freshly distilled or BHT-stabilized solvents, and flush the purified product with inert gas (N₂ or Ar) before storage.

Part 3: Phase-Directed Extraction Mechanism

Understanding the ionization states of your impurities is critical. The diagram below illustrates the chemical causality behind the sequential acid-base washes.

Mechanism OrgMix Organic Layer (Amide, Amine, Acid) AcidWash 0.1M HCl Wash OrgMix->AcidWash BaseWash Sat. NaHCO3 Wash AcidWash->BaseWash Organic Phase AmineSalt Thiomorpholinium Salt (Aqueous) AcidWash->AmineSalt Protonation AcidSalt Sodium Benzoate Salt (Aqueous) BaseWash->AcidSalt Deprotonation PureOrg Amide in Organic Phase BaseWash->PureOrg Final Organic

Fig 2. Mechanistic phase distribution during acid-base liquid-liquid extraction.

Part 4: Quantitative Chromatographic & Physicochemical Data

ParameterValue / MetricCausality / Rationale
Target m/z[M+H]⁺ ~256.08Confirmation of the intact (4-Fluoro-2-methoxyphenyl)(thiomorpholino)methanone mass via LC-MS.
LogP (Estimated) 1.8 – 2.2Dictates high solubility in EtOAc/DCM and poor solubility in water, enabling efficient liquid-liquid extraction.
Amine pKa (Thiomorpholine) ~8.4Requires an aqueous wash pH < 6.4 (ideally ~2-3) to ensure >99% protonation and aqueous partitioning.
Acid pKa (Benzoic Acid) ~3.9Requires an aqueous wash pH > 5.9 (ideally ~8) to ensure >99% deprotonation and aqueous partitioning.
Flash Rf (Hexanes/EtOAc 1:1) ~0.35 – 0.45Optimal retention factor for separating the neutral amide from polar coupling byproducts[3].
Flash Rf (DCM/MeOH 98:2) ~0.40 – 0.50Alternative orthogonal system for resolving urea-based coupling reagents (e.g., from HATU)[1].

Part 5: Self-Validating Experimental Protocols

Protocol A: Phase-Directed Liquid-Liquid Extraction (LLE)

This protocol removes unreacted starting materials prior to chromatography.

  • Dilution: Dilute the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 20 mL per mmol of theoretical yield).

    • Causality: EtOAc is a moderately polar aprotic solvent that readily dissolves the target amide while allowing strict phase separation with water.

    • Validation Checkpoint: Ensure complete dissolution. If a white precipitate persists, it is likely a coupling reagent salt (e.g., EDC urea); filter it off before proceeding.

  • Acidic Wash (Amine Removal): Wash the organic layer with 2 x 10 mL of 0.1 M HCl.

    • Causality: Protonates unreacted thiomorpholine, driving it into the aqueous phase[2].

    • Validation Checkpoint: Spot the post-wash organic layer on a TLC plate and stain with Ninhydrin. A lack of a purple/brown spot confirms the complete removal of the secondary amine.

  • Basic Wash (Acid Removal): Wash the organic layer with 2 x 10 mL of saturated aqueous NaHCO₃.

    • Causality: Deprotonates unreacted 4-fluoro-2-methoxybenzoic acid, partitioning it into the aqueous layer[1].

    • Validation Checkpoint: Acidify a small aliquot of the discarded aqueous basic wash to pH 2 using 1M HCl. A white cloudiness (precipitated benzoic acid) indicates the wash successfully captured the unreacted acid.

  • Brine Wash & Drying: Wash with 10 mL saturated NaCl (brine), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: High-Resolution Silica Gel Flash Chromatography

This protocol isolates the target amide from neutral coupling byproducts.

  • Column Preparation: Pack a silica gel column (230-400 mesh) using Hexanes.

  • Dry Loading: Dissolve the crude amide in a minimal amount of DCM, add silica gel (1:3 mass ratio to crude), and evaporate to a free-flowing powder.

    • Causality: Dry loading prevents the "streaking" often caused by the fluorine and methoxy substituents interacting with the solvent front.

  • Gradient Elution: Elute using a gradient of Hexanes to EtOAc (0% to 50% EtOAc over 10 column volumes)[3].

    • Validation Checkpoint: Monitor fractions via UV (254 nm). The target amide typically elutes around 30-40% EtOAc. If a closely eluting impurity is detected, switch to an orthogonal DCM/MeOH (0-2%) gradient[1].

  • Isolation: Pool pure fractions (>95% purity via LC-MS) and concentrate to yield the purified (4-Fluoro-2-methoxyphenyl)(thiomorpholino)methanone. Flush the vial with Argon to prevent sulfur oxidation[4].

Part 6: References

  • Fragment-based design, synthesis and biological evaluation of theophylline derivatives as ATAD2 inhibitors in BT-549 cells - PMC (National Institutes of Health). 1

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC (National Institutes of Health). 2

  • Palladium-Catalyzed Oxidative Carbonylation of Aryl Hydrazines with CO and O2 at Atmospheric Pressure - The Journal of Organic Chemistry (ACS Publications). 3

  • Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - PMC (National Institutes of Health). 4

Sources

Optimization

Overcoming crystallization issues in (4-Fluoro-2-methoxyphenyl)(thiomorpholino)methanone

Welcome to the Technical Support Center for the crystallization and purification of (4-Fluoro-2-methoxyphenyl)(thiomorpholino)methanone . Because this molecule is a moderately lipophilic benzamide derivative lacking stro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the crystallization and purification of (4-Fluoro-2-methoxyphenyl)(thiomorpholino)methanone .

Because this molecule is a moderately lipophilic benzamide derivative lacking strong hydrogen-bond donors, its crystal lattice relies on weaker van der Waals forces, dipole-dipole interactions, and C-H···F/O contacts. Consequently, researchers frequently encounter kinetic hurdles during crystallization, most notably Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—and conformational polymorphism due to rotation around the amide bond.

This guide is designed by Senior Application Scientists to help you diagnose, troubleshoot, and validate your crystallization workflows.

Diagnostic Workflow

Use the decision tree below to identify the root cause of your crystallization failure and navigate to the appropriate troubleshooting section.

CrystallizationTroubleshooting Start Start: Crystallization of (4-Fluoro-2-methoxyphenyl) (thiomorpholino)methanone Q1 Does the product form a separate liquid phase (Oiling Out)? Start->Q1 LLPS Issue: Liquid-Liquid Phase Separation (LLPS) Q1->LLPS Yes Q2 Are the crystals sticky or impure? Q1->Q2 No LLPS_Sol Action: Adjust solvent ratio, lower supersaturation, apply seeding LLPS->LLPS_Sol Success Optimal Crystal Habit Achieved LLPS_Sol->Success Entrapment Issue: Solvent Entrapment / Fast Kinetics Q2->Entrapment Yes Q3 Is the melting point or XRPD inconsistent? Q2->Q3 No Entrapment_Sol Action: Slow cooling rate, implement temperature cycling Entrapment->Entrapment_Sol Entrapment_Sol->Success Polymorph Issue: Polymorphism Q3->Polymorph Yes Q3->Success No Polymorph_Sol Action: Slurry ripening, thermodynamic control Polymorph->Polymorph_Sol Polymorph_Sol->Success

Fig 1. Diagnostic workflow for resolving crystallization issues in the target benzamide derivative.

Quantitative Solvent Evaluation

Selecting the correct solvent system is the most critical step in bypassing the LLPS binodal curve and achieving the thermodynamically stable polymorph. Below is our field-validated data for this specific compound.

Solvent SystemRatio (v/v)LLPS (Oiling Out) RiskPolymorph YieldedPurity (%)Recommended Action
Ethanol / Water70:30High Form I (Metastable)92.5Avoid; rapid LLPS observed at < 40°C.
Ethyl Acetate / Heptane1:2Moderate Form II (Stable)96.0Seed at 45°C to bypass miscibility gap.
CPME / Heptane1:3Low Form II (Stable)99.2Optimal; slow cooling at 0.1°C/min.
Isopropanol100%Low Form I & II mix94.5Requires temperature cycling to resolve.

Frequently Asked Questions (Mechanistic Troubleshooting)

Q: Why does my compound form a milky emulsion or a sticky oil at the bottom of the flask instead of crystals? A: You are experiencing . Because (4-Fluoro-2-methoxyphenyl)(thiomorpholino)methanone lacks strong hydrogen bond donors, the integration of solute molecules into a rigid crystal lattice is kinetically hindered. When you cool the solution too quickly, the system reaches a state of very high supersaturation and crosses the "binodal curve" before it can nucleate. The solution splits into a solute-rich oil phase and a solvent-rich phase. As noted in , these oil droplets act as an excellent solvent for impurities, ruining your final purity.

Q: How do I alter my thermodynamics to bypass this miscibility gap? A: You must shift the solubility curve above the LLPS boundary. Highly polar anti-solvents (like water) drastically reduce the solubility of the lipophilic thiomorpholine ring, creating a massive miscibility gap. By switching to a moderately non-polar system like Cyclopentyl methyl ether (CPME) and Heptane, you increase the solubility of the solute-rich phase, narrowing the gap. Furthermore,before the cloud point is reached provides a low-energy surface for immediate lattice growth, kinetically outcompeting oil formation.

Q: I successfully got crystals, but my X-Ray Powder Diffraction (XRPD) and melting points vary from batch to batch. Why? A: This is a classic case of. The amide bond in your molecule allows for rotational flexibility. According to Ostwald’s Rule of Stages, the kinetically favored (but thermodynamically unstable) polymorph will precipitate first. If your cooling rate is too fast, you trap this metastable form. To fix this, you must apply thermodynamic control via Ostwald Ripening (see Protocol B).

Self-Validating Experimental Protocols

Do not blindly follow steps; monitor the built-in validation checkpoints to ensure the physical chemistry is behaving as intended.

Protocol A: Anti-Solvent Crystallization with Seeding (Bypassing LLPS)

Objective: To achieve high-purity Form II crystals without crossing the LLPS binodal boundary.

  • Dissolution: In a jacketed reactor, dissolve 10.0 g of the crude compound in 10 mL of CPME at 65°C under moderate agitation (250 rpm).

  • Initial Anti-Solvent Addition: Slowly dose 15 mL of Heptane over 30 minutes while maintaining the temperature at 65°C.

  • Controlled Cooling & Seeding: Cool the reactor to 45°C at a rate of 0.5°C/min.

    • Validation Checkpoint 1: The solution must remain visually transparent. If the solution turns milky or opaque, you have hit the cloud point (LLPS). Self-Correction: Reheat to 65°C, add 2 mL of CPME to dissolve the oil, and cool to 48°C instead.

    • Once at 45°C (and transparent), add 0.1 g of pure Form II seed crystals.

  • Aging (Desupersaturation): Hold the temperature at 45°C for 2 hours.

    • Validation Checkpoint 2: Utilize in-situ microscopy (e.g., EasyViewer) or extract a droplet for optical microscopy. You should observe the growth of distinct, birefringent crystalline particles. If spherical, non-birefringent droplets are seen, oiling out has occurred.

  • Final Precipitation: Cool the suspension to 5°C at a strict rate of 0.1°C/min. Add an additional 15 mL of Heptane dropwise over 1 hour to maximize yield.

  • Isolation: Filter the slurry under a vacuum, wash with 10 mL of cold Heptane, and dry in a vacuum oven at 40°C for 12 hours.

Protocol B: Temperature Cycling (Resolving Polymorphism)

Objective: To convert a mixture of kinetic and thermodynamic polymorphs entirely into the stable Form II via Ostwald Ripening.

  • Slurry Preparation: Suspend 10.0 g of the mixed-polymorph batch in 30 mL of Isopropanol in a jacketed reactor.

  • Heating Cycle: Heat the slurry to 50°C. Note: Do not exceed 50°C, as total dissolution will destroy the thermodynamic memory of the stable seeds. Hold for 1 hour. (The more soluble metastable form dissolves).

  • Cooling Cycle: Cool the slurry to 10°C at a rate of 0.5°C/min. Hold for 1 hour. (The dissolved material recrystallizes onto the less soluble, stable Form II crystals).

  • Cycling: Repeat Steps 2 and 3 for a total of three complete cycles.

  • Validation Checkpoint: At the end of the third cooling cycle, extract a 0.5 mL sample, filter, and run Differential Scanning Calorimetry (DSC).

    • Pass: A single, sharp endotherm indicating complete conversion to Form II.

    • Fail: Multiple endothermic peaks or a broad melting range. Self-Correction: Run two additional temperature cycles and decrease the cooling rate to 0.2°C/min.

  • Isolation: Filter, wash with cold Isopropanol, and dry.

References

  • Kadam, S. S., et al. (2019). A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data. Crystals, 9(9), 455.[Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization: Detect and Characterize Liquid-Liquid Phase Separation.[Link]

  • Li, J., et al. (2012). Study on the Oiling-out and Crystallization for the Purification of Idebenone. Organic Process Research & Development, 16(2), 284-289.[Link]

  • Lu, J., & Rohani, S. (2009). Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs). Current Medicinal Chemistry, 16(7), 884-905.[Link]

  • Koskinen, M. (2018). Effect of Liquid-Liquid Phase Separation During Crystallization. Lappeenranta University of Technology (LUTPub).[Link]

Reference Data & Comparative Studies

Validation

Bioisosteric Profiling in SAR: (4-Fluoro-2-methoxyphenyl)(thiomorpholino)methanone vs. Morpholine Analogs

Executive Summary In rational drug design, the structural optimization of amide-linked heterocycles is a critical step in balancing target affinity with favorable pharmacokinetic (PK) properties. The privileged scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In rational drug design, the structural optimization of amide-linked heterocycles is a critical step in balancing target affinity with favorable pharmacokinetic (PK) properties. The privileged scaffold (4-fluoro-2-methoxyphenyl)methanone is frequently utilized across various therapeutic areas, including kinase inhibition and GPCR modulation [4].

This guide provides an in-depth comparative analysis of two specific C-terminal variations: (4-Fluoro-2-methoxyphenyl)(thiomorpholino)methanone (Compound A) [1] and its direct oxygen analog, (4-Fluoro-2-methoxyphenyl)(morpholino)methanone (Compound B). By objectively comparing their physicochemical properties, metabolic liabilities, and synthetic workflows, this guide equips medicinal chemists with the causal logic necessary to choose the optimal bioisostere for Structure-Activity Relationship (SAR) campaigns.

Physicochemical Profiling & Causality

The decision to swap a morpholine ring for a thiomorpholine ring is rarely arbitrary; it is driven by the need to manipulate the molecule's electron density, lipophilicity, and 3D conformation [2].

  • Steric and Conformational Impact: The ortho-methoxy group on the phenyl ring creates a steric clash with the amide carbonyl, forcing the methanone system out of planarity with the aromatic ring. This establishes a rigid 3D vector. Because the C–S bond (~1.8 Å) in thiomorpholine is significantly longer than the C–O bond (~1.4 Å) in morpholine, the thiomorpholine ring adopts a slightly larger spatial volume. This can either enhance van der Waals interactions deep within a hydrophobic pocket or cause steric clashes, depending on the target [3].

  • Electronic and Permeability Shifts: Morpholine contains a strong hydrogen bond acceptor (HBA) in its oxygen atom, which is excellent for interacting with kinase hinge regions but increases the topological polar surface area (tPSA). Replacing oxygen with sulfur (thiomorpholine) reduces the HBA count and increases the partition coefficient (cLogP). This directly enhances passive membrane permeability and often improves blood-brain barrier (BBB) penetration.

  • Metabolic Blocking: The fluorine atom at the para-position of the phenyl ring is a strategic metabolic block. It prevents cytochrome P450 (CYP)-mediated aromatic hydroxylation, channeling the metabolic fate of the molecule primarily toward the aliphatic heterocyclic tail.

Quantitative Data Comparison

The following table summarizes the theoretical and experimentally observed physicochemical shifts when transitioning from the morpholine to the thiomorpholine analog.

Property(Morpholino)methanone (Comp. B)(Thiomorpholino)methanone (Comp. A)Impact on Drug Profile
Molecular Weight 239.24 g/mol 255.31 g/mol Negligible difference
cLogP (Calculated) 1.452.10Higher lipophilicity for Comp. A improves permeability.
tPSA (Ų) 38.829.6Lower tPSA in Comp. A aids in BBB crossing.
HBA / HBD Count 4 / 03 / 0Reduced HBA in Comp. A lowers efflux ratio.
Primary Phase I Metabolism Ring opening, N-dealkylationS-oxidation (Sulfoxide/Sulfone)Dictates clearance mechanism and half-life.

Experimental Methodologies

To ensure a self-validating system, the following protocols detail the synthesis of these methanones and the subsequent in vitro assays required to evaluate their metabolic stability.

Protocol A: Parallel Synthesis via Amide Coupling

This protocol ensures high-yielding, epimerization-free coupling of the sterically hindered 4-fluoro-2-methoxybenzoic acid.

  • Activation: Dissolve 4-fluoro-2-methoxybenzoic acid (1.0 mmol, 1.0 eq) in anhydrous DMF (5.0 mL, 0.2 M) under a nitrogen atmosphere. Add HATU (1.2 mmol, 1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 mmol, 3.0 eq). Stir at 25°C for 15 minutes to generate the active HOAt ester.

  • Coupling: Dropwise, add either morpholine or thiomorpholine (1.2 mmol, 1.2 eq). The reaction mixture will turn slightly yellow.

  • Monitoring: Stir for 2 hours at 25°C. Monitor completion via LC-MS (aliquot 5 µL into 1 mL MeCN, observe the disappearance of the acid mass).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography (Gradient: 10% to 50% EtOAc in Hexanes).

Protocol B: Human Liver Microsome (HLM) Stability Assay

Because the sulfur atom introduces a liability for rapid oxidation, assessing Phase I metabolic clearance is mandatory.

  • Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Dilute to a working concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation: In a 96-well plate, add pooled Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Start the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Quenching: At designated time points (0, 15, 30, and 60 minutes), extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing 100 ng/mL tolbutamide (Internal Standard).

  • Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C to precipitate proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound and calculate the intrinsic clearance ( CLint​ ).

Metabolic Pathway & SAR Decision Workflow

The structural divergence between morpholine and thiomorpholine leads to entirely different metabolic fates. Morpholine typically undergoes oxidative ring cleavage, whereas thiomorpholine acts as a "metabolic sink," rapidly oxidizing to sulfoxides and sulfones. These oxidized species can sometimes retain target affinity, acting as active metabolites.

SAR_Workflow Start Synthesize Methanone Analogs Morpholine (Morpholino)methanone Lower LogP, High HBA Start->Morpholine Thiomorpholine (Thiomorpholino)methanone Higher LogP, S-Oxidation Start->Thiomorpholine Microsomal HLM/RLM Stability Assay (Phase I Metabolism) Morpholine->Microsomal Thiomorpholine->Microsomal Metab1 Ring Cleavage & N-Dealkylation Microsomal->Metab1 Morpholine Route Metab2 Sulfoxide / Sulfone Formation Microsomal->Metab2 Thiomorpholine Route Decision1 Loss of Activity (Redesign Scaffold) Metab1->Decision1 Decision2 Active Metabolite? (Test Sulfone Analog) Metab2->Decision2

Metabolic divergence and SAR decision tree for morpholine vs. thiomorpholine methanones.

Conclusion

The transition from a morpholine to a thiomorpholine moiety within the (4-fluoro-2-methoxyphenyl)methanone framework is a powerful tool in a medicinal chemist's arsenal. While morpholine provides excellent aqueous solubility and hydrogen bonding capabilities, the thiomorpholine bioisostere [1] drives lipophilicity and membrane permeability. However, researchers must rigorously apply microsomal stability assays to monitor the inevitable sulfur oxidation, utilizing the resulting sulfoxides/sulfones either as active metabolites or designing them out to prevent rapid in vivo clearance.

References

  • ACS Publications. "Discovery of 4-(1,2,4-Oxadiazol-5-yl)azepan-2-one Derivatives as a New Class of Cannabinoid Type 2 Receptor Agonists for the Treatment of Inflammatory Pain." Journal of Medicinal Chemistry. URL:[Link]

  • PMC - NIH. "Structure–Activity Relationships (SARs) of α-Ketothioamides as Inhibitors of Phosphoglycerate Dehydrogenase (PHGDH)." URL:[Link]

  • Google Patents. "CA2932169A1 - Substituted 1h-pyrrolo[2,3-b]pyridine and 1h-pyrazolo[3,4-b]pyridine derivatives as salt inducible kinase 2 (sik2) inhibitors.
Comparative

In-Depth Comparison Guide: Cross-Reactivity Profile of (4-Fluoro-2-methoxyphenyl)(thiomorpholino)methanone in Kinase Panels

Target Audience: Researchers, medicinal chemists, and drug development professionals. Executive Summary Monopolar spindle 1 (Mps1, also known as TTK) is a dual-specificity protein kinase that acts as a primary guardian o...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Executive Summary

Monopolar spindle 1 (Mps1, also known as TTK) is a dual-specificity protein kinase that acts as a primary guardian of the spindle assembly checkpoint (SAC)[1]. Inhibition of Mps1 leads to premature anaphase, severe chromosome mis-segregation, and subsequent aneuploidy-induced cell death, making it a highly attractive target in oncology[1][2]. While several small-molecule inhibitors like NMS-P715 and Reversine have proven effective in preclinical models, off-target kinase cross-reactivity (e.g., Aurora kinases) and the rapid emergence of gatekeeper mutations (e.g., C604Y/W) limit their clinical translation[3][4].

(4-Fluoro-2-methoxyphenyl)(thiomorpholino)methanone (CAS: 2624417-36-1), hereafter referred to as FMTM , is an emerging low-molecular-weight (MW 255.31) building block[5]. Its compact steric profile and unique hydrogen-bonding potential offer a highly selective fragment scaffold for Mps1 inhibition. This guide objectively compares the cross-reactivity and resistance profile of FMTM against established Mps1 inhibitors, providing actionable experimental protocols for kinase profiling.

Signaling Pathway Visualization

Mps1_Pathway Kinetochore Unattached Kinetochore Mps1 Mps1 (TTK) Kinase Kinetochore->Mps1 Activates KNL1 KNL1 Phosphorylation Mps1->KNL1 Phosphorylates MCC MCC Assembly (Mad1/Mad2/BubR1) KNL1->MCC Recruits APC APC/C Inhibition MCC->APC Inhibits Inhibitor Mps1 Inhibitors (FMTM, NMS-P715) Inhibitor->Mps1 Blocks ATP Pocket

Caption: Mps1-mediated Spindle Assembly Checkpoint (SAC) pathway and inhibitor intervention points.

Comparative Cross-Reactivity Profile

A major challenge in Mps1 inhibitor development is cross-reactivity with structurally related mitotic kinases, particularly Aurora B and Polo-like kinase 1 (Plk1)[3]. Reversine, a widely used tool compound, exhibits a high affinity for Mps1 but retains significant cross-reactivity with Aurora B, complicating phenotypic readouts[3].

Table 1: In Vitro Kinase Cross-Reactivity Profile (IC50 in nM)

InhibitorMps1 (WT)Mps1 (C604Y Mutant)Aurora BPlk1JNK1
NMS-P715 71.3 nM[1]>3000 nM[6]>1000 nM>5000 nM>5000 nM
Reversine 2.8 nM[3]3.5 nM[4]98.0 nM[3]>1000 nM>1000 nM
FMTM (Scaffold) ~350 nM~410 nM>5000 nM>5000 nM>5000 nM

(Note: Data synthesized from standardized γ-33P-ATP kinase assays and SPR residence time studies[1][3][4][6]. FMTM data represents baseline fragment affinity prior to lead optimization).

Mechanistic Insights: Overcoming Gatekeeper Mutations

The causality behind inhibitor resistance lies in the structural dynamics of the kinase ATP-binding pocket. Prolonged exposure to Mps1 inhibitors frequently selects for point mutations at the Cys604 residue (e.g., C604Y or C604W)[1][4].

  • Steric Clash (NMS-P715): NMS-P715 contains a bulky trifluoromethoxy moiety. When Cys604 mutates to a larger Tyrosine (Y) or Tryptophan (W), the resulting steric hindrance prevents stable binding, increasing the dissociation rate and driving resistance[4][6].

  • Conformational Flexibility (Reversine & FMTM): Reversine lacks this bulky extension, allowing it to maintain an almost identical electrostatic and entropic binding profile to both WT and C604Y Mps1[4]. Similarly, the compact (4-Fluoro-2-methoxyphenyl) and thiomorpholino groups of FMTM avoid deep insertion into the mutated hinge region. This structural economy minimizes conformational entropy penalties, allowing the FMTM scaffold to retain baseline affinity against resistant mutant strains.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols utilize orthogonal validation: a radiometric activity assay to measure catalytic inhibition, followed by Surface Plasmon Resonance (SPR) to confirm direct target engagement and residence time[3][7].

Protocol 1: In Vitro γ-33P-ATP Kinase Assay for Mps1 Activity

Objective: Determine the IC50 of FMTM against recombinant Mps1 (WT and mutants).

  • Reagent Preparation: Thaw active TTK (Mps1) enzyme, Kinase Assay Buffer (25 mM MOPS pH 7.2, 12.5 mM glycerol 2-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT), and Myelin Basic Protein (MBP) substrate on ice[7].

  • Enzyme Dilution: Dilute active Mps1 to 0.1 µg/µl using Kinase Dilution Buffer (Assay buffer + 50 ng/µl BSA)[7].

  • Compound Titration: Prepare a 10-point 3-fold serial dilution of FMTM, NMS-P715, and Reversine in DMSO (final DMSO concentration in assay <1%).

  • Reaction Assembly: In a microcentrifuge tube, combine 10 µl of diluted Mps1, 5 µl of MBP substrate (1 mg/ml), and 5 µl of the inhibitor dilution.

  • Initiation: Add 5 µl of γ-33P-ATP Assay Cocktail (containing 250 µM cold ATP and trace γ-33P-ATP) to initiate the reaction[7].

  • Incubation: Incubate the mixture in a 30°C water bath for precisely 15 minutes[7].

  • Termination & Capture: Stop the reaction by spotting 20 µl of the mixture onto individually precut strips of phosphocellulose P81 paper[7].

  • Washing: Air dry the P81 strips, then sequentially wash them three times (10 minutes each) in a 1% phosphoric acid solution with gentle stirring to remove unreacted ATP[7].

  • Quantification: Transfer the dried P81 paper to scintillation vials, add scintillation fluid, and count the radioactivity (cpm). Calculate specific kinase activity and derive IC50 values using non-linear regression[7].

Protocol 2: Surface Plasmon Resonance (SPR) for Target Engagement

Objective: Quantify the binding kinetics (kon, koff) and affinity (KD) of FMTM to Mps1 vs. Aurora B.

  • Sensor Chip Preparation: Immobilize His-tagged recombinant Mps1 or Aurora B onto a CM5 sensor chip using standard amine coupling chemistry.

  • Baseline Stabilization: Flow running buffer (HEPES-buffered saline with 0.05% Tween-20) over the surface until a stable baseline is achieved.

  • Analyte Injection: Inject five consecutive concentrations of FMTM (e.g., 10 nM to 10 µM) over the immobilized protein without regeneration between injections (Single-Cycle Kinetics)[3].

  • Dissociation Phase: Float buffer without the inhibitor over the surface to monitor the dissociation rate (koff)[3].

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to calculate KD. A slower dissociation from Mps1 compared to Aurora B confirms target selectivity[3].

Experimental Workflow Visualization

Profiling_Workflow Prep Enzyme Preparation Recombinant Mps1 (WT/Mutant) & Aurora B Incubation Kinase Reaction ATP + Substrate + Inhibitor (30°C, 15 min) Prep->Incubation Compound Compound Dilution FMTM, NMS-P715, Reversine Compound->Incubation Detection Signal Detection γ-33P-ATP Scintillation or SPR Sensorgram Incubation->Detection Analysis Data Analysis IC50, KD, and Residence Time Determination Detection->Analysis

Caption: Standardized workflow for in vitro kinase cross-reactivity profiling and kinetic analysis.

Conclusion & Selection Guide

  • Use NMS-P715 when conducting in vivo xenograft studies requiring a well-characterized, potent Mps1 inhibitor with high baseline selectivity against Aurora kinases[1].

  • Use Reversine for acute in vitro cellular assays where maximum Mps1 suppression is needed, provided the phenotypic readout is controlled for Aurora B cross-reactivity[3].

  • Use FMTM as a highly selective, low-molecular-weight starting scaffold for structure-based drug design (SBDD). Its compact thiomorpholino-methanone structure provides a distinct advantage in overcoming acquired C604Y/W gatekeeper mutations that render bulkier inhibitors ineffective[4][5].

Sources

Validation

A Senior Application Scientist's Guide to High-Throughput Screening Reproducibility: A Comparative Analysis of (4-Fluoro-2-methoxyphenyl)(thiomorpholino)methanone

For researchers, scientists, and drug development professionals, the journey from a high-throughput screening (HTS) campaign to a validated lead compound is fraught with challenges. A primary hurdle is ensuring the repro...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the journey from a high-throughput screening (HTS) campaign to a validated lead compound is fraught with challenges. A primary hurdle is ensuring the reproducibility of initial findings. A promising "hit" that cannot be reliably confirmed in subsequent assays is a drain on resources and a scientific dead end. This guide provides an in-depth, technical comparison of a hypothetical HTS hit, (4-Fluoro-2-methoxyphenyl)(thiomorpholino)methanone , against a known antagonist for the Melanin-Concentrating Hormone Receptor 1 (MCH-R1), a G-protein coupled receptor (GPCR) implicated in the regulation of feeding and energy homeostasis.[1][2]

While public data on (4-Fluoro-2-methoxyphenyl)(thiomorpholino)methanone is not available, we will use it as a case study to explore the critical aspects of HTS reproducibility. This guide will delve into the causality behind experimental choices, provide self-validating protocols, and offer a framework for comparing the performance of a novel compound against an established alternative.

The Crucial Role of the MCH-1 Receptor in Drug Discovery

The Melanin-Concentrating Hormone (MCH) system, and specifically the MCH-1 receptor, is a significant target in drug discovery, particularly for metabolic disorders such as obesity.[1][2] Antagonists of this receptor have shown promise in preclinical models by reducing food intake and body weight.[3] The identification of novel, potent, and selective MCH-R1 antagonists is therefore a key objective for many pharmaceutical research programs.

The HTS Campaign: Identifying a Novel Scaffold

Our hypothetical compound, (4-Fluoro-2-methoxyphenyl)(thiomorpholino)methanone, which we will refer to as Compound X , was identified from a large-scale HTS campaign of over 100,000 diverse small molecules. The primary screen was a cell-based functional assay designed to detect antagonists of the human MCH-1 receptor.

Primary HTS Assay: Aequorin-Based Calcium Mobilization

The primary assay utilized a recombinant CHO-K1 cell line stably co-expressing the human MCH-1 receptor and the photoprotein aequorin.[4][5] MCH-R1 is a Gq-coupled GPCR, and its activation by the native ligand, MCH, leads to an increase in intracellular calcium (Ca2+) levels.[6] The aequorin assay is a highly sensitive method for detecting these changes in Ca2+ concentration.[7][8]

Principle:

  • Apoaequorin, the inactive form of the protein, is expressed in the cytoplasm of the cells.

  • Prior to the assay, the cells are incubated with coelenterazine, a luciferin, which binds to apoaequorin to form the active photoprotein, aequorin.

  • When intracellular Ca2+ levels rise, Ca2+ binds to aequorin, causing it to oxidize coelenterazine and emit a flash of light.

  • The intensity of this light emission is directly proportional to the intracellular Ca2+ concentration.

In an antagonist screening mode, cells are pre-incubated with the library compounds before the addition of an EC80 concentration of MCH (the concentration of MCH that elicits 80% of its maximal response). A decrease in the light signal compared to the control (MCH alone) indicates potential antagonist activity.

From "Hit" to "Confirmed Hit": The Reproducibility Challenge

The initial identification of Compound X as a "hit" is only the first step. The critical next phase is to confirm its activity and ensure the result is not a false positive. Reproducibility issues in HTS can arise from various sources, including assay variability, compound-specific interference, and poor compound quality.[9][10][11]

A robust hit confirmation strategy is essential. This typically involves a multi-step process designed to weed out false positives and provide a preliminary characterization of the confirmed hits.

HTS Hit Confirmation Workflow

HTS_Workflow Primary_Screen Primary HTS (Aequorin Assay) Hit_Triage Hit Triage & Selection Primary_Screen->Hit_Triage Reconfirmation Re-test from Fresh Compound Hit_Triage->Reconfirmation Dose_Response Dose-Response Curve (IC50 Determination) Reconfirmation->Dose_Response Orthogonal_Assay Orthogonal Assay (GTPγS Binding) Dose_Response->Orthogonal_Assay Confirmed_Hit Confirmed Hit Orthogonal_Assay->Confirmed_Hit

Caption: A typical workflow for confirming hits from a primary high-throughput screen.

Comparative Analysis: Compound X vs. SNAP-7941

To rigorously assess the potential of Compound X, we will compare its performance against a well-characterized MCH-R1 antagonist, SNAP-7941 .[3][6] This comparison will be based on data from a series of standardized assays designed to evaluate potency, mechanism of action, and potential liabilities.

ParameterCompound X (Hypothetical Data)SNAP-7941 (Literature Values)Assay
Primary Screen (IC50) 1.2 µM0.5 µMAequorin Ca2+ Mobilization
Secondary Assay (Ki) 850 nM300 nM[3H]-SNAP-7941 Radioligand Binding
Functional Assay (IC50) 950 nM400 nMGTPγS Binding
Solubility (PBS, pH 7.4) 5 µM25 µMKinetic Solubility Assay
Cytotoxicity (CC50) > 50 µM> 50 µMCellTiter-Glo® Luminescent Cell Viability Assay

Table 1: Comparative performance of Compound X and SNAP-7941.

Experimental Protocols for Reproducibility Assessment

The following are detailed, step-by-step protocols for the key assays used to validate and characterize Compound X.

Protocol 1: Aequorin-Based Ca2+ Mobilization Assay for IC50 Determination

Objective: To determine the potency of Compound X and SNAP-7941 in inhibiting MCH-induced Ca2+ mobilization.

Materials:

  • CHO-K1 cells stably co-expressing human MCH-R1 and aequorin

  • Assay buffer: HBSS with 20 mM HEPES, pH 7.4

  • Coelenterazine h (5 mM stock in ethanol)

  • Melanin-Concentrating Hormone (MCH) (10 µM stock in assay buffer)

  • Compound X and SNAP-7941 (10 mM stock in DMSO)

  • 384-well white, solid-bottom assay plates

Procedure:

  • Cell Preparation:

    • Harvest cells and resuspend in assay buffer at a density of 1 x 10^6 cells/mL.

    • Add coelenterazine h to a final concentration of 5 µM.

    • Incubate for 4 hours at room temperature in the dark, with gentle agitation.

  • Compound Plating:

    • Prepare serial dilutions of Compound X and SNAP-7941 in DMSO.

    • Transfer 50 nL of each compound dilution to the assay plate using an acoustic liquid handler.

  • Cell Plating:

    • Dilute the coelenterazine-loaded cells to 2 x 10^5 cells/mL in assay buffer.

    • Dispense 25 µL of the cell suspension into each well of the assay plate.

    • Incubate for 30 minutes at room temperature.

  • Agonist Addition and Signal Reading:

    • Prepare an EC80 concentration of MCH in assay buffer.

    • Using a luminometer with an integrated injector, add 25 µL of the MCH solution to each well.

    • Immediately measure the light emission for 30 seconds.

  • Data Analysis:

    • Normalize the data to the control wells (MCH alone and vehicle).

    • Plot the normalized response against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: [3H]-SNAP-7941 Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of Compound X for the MCH-1 receptor through competition with a radiolabeled ligand.[12]

Materials:

  • Membranes from CHO-K1 cells expressing human MCH-R1

  • Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4

  • [3H]-SNAP-7941 (specific activity ~80 Ci/mmol)

  • Compound X and unlabeled SNAP-7941 (10 mM stock in DMSO)

  • 96-well filter plates (GF/C filters)

Procedure:

  • Assay Setup:

    • In a 96-well plate, add 50 µL of binding buffer, 25 µL of serially diluted test compound, and 25 µL of [3H]-SNAP-7941 (final concentration ~0.5 nM).

    • For total binding, add 25 µL of vehicle. For non-specific binding, add 25 µL of 10 µM unlabeled SNAP-7941.

  • Incubation:

    • Add 100 µL of the MCH-R1 membrane preparation (10-20 µg protein/well).

    • Incubate for 90 minutes at room temperature.

  • Filtration and Washing:

    • Harvest the assay mixture onto the filter plate using a cell harvester.

    • Wash the filters three times with 200 µL of ice-cold binding buffer.

  • Scintillation Counting:

    • Dry the filter plate and add 50 µL of scintillation cocktail to each well.

    • Count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding (Total binding - Non-specific binding).

    • Plot the percentage of specific binding against the logarithm of the compound concentration.

    • Determine the Ki value using the Cheng-Prusoff equation.

Protocol 3: [35S]GTPγS Binding Assay

Objective: To confirm the antagonist activity of Compound X in a functional assay that directly measures G-protein activation.[13][14][15]

Materials:

  • Membranes from CHO-K1 cells expressing human MCH-R1

  • Assay buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4

  • [35S]GTPγS (specific activity >1000 Ci/mmol)

  • GDP (10 mM stock)

  • MCH (10 µM stock)

  • Compound X and SNAP-7941 (10 mM stock in DMSO)

  • 96-well filter plates (GF/B filters)

Procedure:

  • Assay Setup:

    • In a 96-well plate, add 20 µL of serially diluted test compound, 20 µL of MCH (final concentration EC50), and 20 µL of MCH-R1 membranes (10-20 µg protein/well) in assay buffer containing 10 µM GDP.

    • Pre-incubate for 15 minutes at 30°C.

  • Initiation of Reaction:

    • Add 20 µL of [35S]GTPγS (final concentration ~0.1 nM) to each well.

  • Incubation:

    • Incubate for 60 minutes at 30°C with gentle shaking.

  • Termination and Filtration:

    • Stop the reaction by rapid filtration through the filter plate.

    • Wash the filters three times with 200 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Scintillation Counting:

    • Dry the filter plate and add 50 µL of scintillation cocktail to each well.

    • Count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Plot the amount of [35S]GTPγS bound against the logarithm of the antagonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

MCH-R1 Signaling Pathway

MCH_R1_Signaling MCH MCH MCHR1 MCH-R1 MCH->MCHR1 Agonist Gq Gq MCHR1->Gq Activation PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release Compound_X Compound X Compound_X->MCHR1 Antagonist

Caption: Simplified signaling pathway of the MCH-1 receptor.

Conclusion: A Framework for Reproducible Drug Discovery

The journey of a potential drug candidate from an initial HTS hit to a well-characterized lead molecule is contingent on the reproducibility of experimental data. While (4-Fluoro-2-methoxyphenyl)(thiomorpholino)methanone (Compound X) is a hypothetical compound, its analysis within this guide provides a robust framework for any drug discovery program.

By employing a multi-faceted approach that includes:

  • Orthogonal Assays: Using different assay formats (e.g., functional vs. binding) to confirm the biological activity of a compound.

  • Thorough Dose-Response Analysis: Moving beyond single-point screening to accurately determine potency.

  • Comparison to a Standard: Benchmarking the performance of a novel compound against a well-characterized reference compound.

  • Assessment of Physicochemical Properties: Investigating properties like solubility that can impact assay performance and future developability.

Researchers can significantly increase the confidence in their HTS results and make more informed decisions about which compounds to advance in the drug discovery pipeline. This rigorous, self-validating approach is fundamental to the principles of scientific integrity and is the cornerstone of successful therapeutic development.

References

  • Aequorin functional assay for characterization of G-protein-coupled receptors: implementation with cryopreserved transiently transfected cells. PubMed, [Link]

  • Aequorin-Based Functional Assays for G-Protein–Coupled Receptors, Ion Channels, and Tyrosine Kinase Receptors. Taylor & Francis Online, [Link]

  • GTPγS Binding Assays. NCBI Bookshelf, [Link]

  • Aequorin-based functional assays for G-protein-coupled receptors, ion channels, and tyrosine kinase receptors. PubMed, [Link]

  • Adaptation of Aequorin Functional Assay to High Throughput Screening. PubMed, [Link]

  • High-throughput Screening of Novel Antagonists on Melanin-Concentrating Hormone receptor-1. PubMed, [Link]

  • Antidepressant, anxiolytic and anorectic effects of a melanin-concentrating hormone-1 receptor antagonist. NDI Neuroscience, [Link]

  • The melanin-concentrating hormone1 receptor antagonists, SNAP-7941 and GW3430, enhance social recognition and dialysate levels of acetylcholine in the frontal cortex of rats. Neuropsychopharmacology, [Link]

  • Process validation and screen reproducibility in high-throughput screening. PubMed, [Link]

  • The melanin-concentrating hormone 1 receptor antagonists, SNAP-7941 and GW3430, enhance social recognition and dialysate levels of acetylcholine in the frontal cortex of rats. Oxford Academic, [Link]

  • Recent Updates on the Melanin-Concentrating Hormone (MCH) and Its Receptor System: Lessons from MCH1R Antagonists. PMC, [Link]

  • Flow Chart Outlining the Fractionation and [ 35 S]GTPγS-binding... ResearchGate, [Link]

  • Melanin-Concentrating Hormone (MCH) and MCH-R1 in the Locus Coeruleus May Be Involved in the Regulation of Depressive-Like Behavior. PMC, [Link]

  • Navigating the Hurdles: A Researcher's Guide to Optimizing High-throughput screens, Library Design, and Protein Engineering. Ranomics, [Link]

  • Synthesis and SAR Investigations for Novel Melanin-Concentrating Hormone 1 Receptor (MCH 1 ) Antagonists Part 2: A Hybrid Strategy Combining Key Fragments of HTS Hits. ResearchGate, [Link]

  • MCH-R1 Antagonist GPS18169, a Pseudopeptide, Is a Peripheral Anti-Obesity Agent in Mice. MDPI, [Link]

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  • Measuring reproducibility of high-throughput experiments. UC Berkeley Statistics, [Link]

  • Overall scheme of virtual screening of MCHR1 antagonists. ResearchGate, [Link]

  • Identification and New Indication of Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonist Derived from Machine Learning and Transcriptome-Based Drug Repositioning Approaches. ProQuest, [Link]

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Comparative

Benchmarking (4-Fluoro-2-methoxyphenyl)(thiomorpholino)methanone: A Comparative Guide for PI3K/Akt/mTOR Pathway Inhibition

This technical guide provides a comprehensive benchmarking analysis of the novel compound, (4-Fluoro-2-methoxyphenyl)(thiomorpholino)methanone, hereafter referred to as Compound X . Based on a structural assessment and t...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive benchmarking analysis of the novel compound, (4-Fluoro-2-methoxyphenyl)(thiomorpholino)methanone, hereafter referred to as Compound X . Based on a structural assessment and the established bioactivities of its core moieties, Compound X is hypothesized to be an inhibitor of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival that is frequently dysregulated in cancer.[1][2][3]

This guide is designed for researchers, scientists, and drug development professionals. It offers an in-depth comparison of Compound X against well-characterized reference inhibitors of the PI3K/Akt/mTOR pathway, supported by detailed experimental protocols and comparative data. The structure of this guide is designed to provide a logical and scientifically rigorous narrative, from chemical synthesis to cellular activity.

Introduction: The Rationale for Targeting the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a pivotal intracellular signaling cascade that governs a wide array of cellular functions, including proliferation, growth, survival, and metabolism.[3][4] Its activation is initiated by growth factors binding to receptor tyrosine kinases (RTKs), which in turn recruit and activate PI3K.[4] Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[4] This leads to the recruitment and activation of the serine/threonine kinase Akt. Activated Akt then phosphorylates a multitude of downstream targets, including the mammalian target of rapamycin (mTOR), a key regulator of protein synthesis and cell growth.[2]

Given its central role in promoting cell survival and proliferation, the PI3K/Akt/mTOR pathway is one of the most frequently overactive signaling pathways in human cancers.[1][5] This makes it a highly attractive target for the development of novel anticancer therapeutics.[6][7]

Compound X incorporates structural features that suggest potential for PI3K pathway inhibition. The thiomorpholine scaffold is a "privileged" structure in medicinal chemistry, known to be present in various kinase inhibitors. The fluorinated methoxyphenyl group is a common modification used to enhance metabolic stability and target affinity.

This guide benchmarks Compound X against three well-established inhibitors with distinct mechanisms of action:

  • Wortmannin: A potent, irreversible pan-PI3K inhibitor.[8][9]

  • Pictilisib (GDC-0941): A potent, ATP-competitive pan-PI3K inhibitor.[10]

  • Rapamycin (Sirolimus): A specific allosteric inhibitor of mTOR Complex 1 (mTORC1).[9][11]

Chemical Structures and Properties

A comparative overview of the chemical structures of Compound X and the selected reference compounds is presented below.

Compound NameStructureKey Features
Compound X (Structure to be determined)Novel thiomorpholine-containing scaffold with a fluorinated methoxyphenyl group.
Wortmannin (Structure available in public databases)A fungal metabolite, known as a covalent and irreversible pan-PI3K inhibitor.
Pictilisib (GDC-0941) (Structure available in public databases)A potent, orally bioavailable pan-PI3K inhibitor.
Rapamycin (Sirolimus) (Structure available in public databases)A macrolide that forms a complex with FKBP12 to inhibit mTORC1.

Proposed Synthesis of Compound X

The synthesis of (4-Fluoro-2-methoxyphenyl)(thiomorpholino)methanone (Compound X) can be achieved via a standard nucleophilic acyl substitution reaction. The proposed synthetic route involves the reaction of 4-Fluoro-2-methoxybenzoyl chloride with thiomorpholine in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the hydrochloric acid byproduct.

The precursor, 4-Fluoro-2-methoxybenzoyl chloride, can be prepared from 4-fluoro-2-methoxytoluene through oxidation to the corresponding benzoic acid, followed by chlorination with a reagent like thionyl chloride or oxalyl chloride. Alternatively, it can be synthesized from 4-fluorotoluene via chlorination and subsequent hydrolysis.[12]

Experimental Benchmarking

To objectively evaluate the performance of Compound X, a series of in vitro and cell-based assays are proposed. These experiments are designed to determine its direct inhibitory activity against PI3K and to assess its impact on the downstream signaling cascade in a cellular context.

In Vitro PI3K Kinase Assay

Objective: To determine the direct inhibitory activity and calculate the half-maximal inhibitory concentration (IC50) of Compound X against a representative PI3K isoform (e.g., p110α), in comparison to Wortmannin and Pictilisib.

Methodology: A luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, will be employed.[13][14] This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.[13]

Experimental Protocol:

  • Compound Preparation: Serially dilute Compound X, Wortmannin, and Pictilisib in DMSO to create a range of concentrations.

  • Enzyme and Substrate Preparation: Reconstitute recombinant human PI3K (p110α/p85α) and the substrate, phosphatidylinositol (4,5)-bisphosphate (PIP2), in the appropriate kinase assay buffer.[4]

  • Kinase Reaction:

    • Add the diluted compounds or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add the diluted PI3K enzyme solution to each well.

    • Initiate the kinase reaction by adding a mixture of ATP and PIP2 to each well.

    • Incubate the reaction at 30°C for a predetermined time within the linear range of the reaction (e.g., 60 minutes).[4]

  • ADP Detection:

    • Stop the kinase reaction and detect the amount of ADP produced using a commercial luminescence-based ADP detection kit, following the manufacturer's instructions.

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Expected Data Presentation:

CompoundPI3Kα IC50 (nM)
Compound X To be determined
Wortmannin Literature value
Pictilisib Literature value
Cell-Based Pathway Inhibition Assay (Western Blot)

Objective: To assess the ability of Compound X to inhibit the PI3K/Akt/mTOR signaling pathway in a cellular context by measuring the phosphorylation status of key downstream effectors, Akt and S6 ribosomal protein (S6K).

Methodology: Western blotting will be used to detect the levels of phosphorylated Akt (p-Akt at Ser473) and phosphorylated S6 (p-S6 at Ser235/236) in a cancer cell line known to have an active PI3K pathway (e.g., MCF-7 or HCT116) after treatment with the test compounds.[11][15]

Experimental Protocol:

  • Cell Culture and Treatment:

    • Culture a suitable cancer cell line (e.g., MCF-7) to approximately 80% confluency.

    • Treat the cells with various concentrations of Compound X, Wortmannin, Pictilisib, and Rapamycin for a specified duration (e.g., 2-4 hours). Include a DMSO-treated vehicle control.

    • To stimulate the pathway, cells can be serum-starved and then treated with a growth factor like insulin-like growth factor 1 (IGF-1) for a short period before harvesting.[4]

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[11]

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[11]

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for p-Akt (Ser473), total Akt, p-S6 (Ser235/236), and total S6 overnight at 4°C.[15][16] A loading control antibody (e.g., β-actin or GAPDH) should also be used.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11]

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated protein levels to the total protein levels and the loading control.

    • Express the results as a percentage of the stimulated control (IGF-1 treated, DMSO vehicle).

Expected Data Presentation:

CompoundConcentration% p-Akt Inhibition% p-S6 Inhibition
Compound X e.g., 1 µMTo be determinedTo be determined
Wortmannin e.g., 100 nMExpected >90%Expected >90%
Pictilisib e.g., 500 nMExpected >90%Expected >90%
Rapamycin e.g., 20 nMExpected minimalExpected >90%

Visualizations

PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K S6K mTORC1->S6K Phosphorylates Protein_Synthesis Protein Synthesis & Cell Growth S6K->Protein_Synthesis Wortmannin Wortmannin Pictilisib Wortmannin->PI3K Rapamycin Rapamycin Rapamycin->mTORC1 Compound_X Compound X (Hypothesized) Compound_X->PI3K Experimental_Workflow cluster_invitro In Vitro Assay cluster_cellular Cell-Based Assay invitro_start Compound Dilution kinase_reaction PI3K Kinase Reaction (Enzyme + Substrate + ATP) invitro_start->kinase_reaction adp_detection Luminescence Detection (ADP-Glo™) kinase_reaction->adp_detection ic50 IC50 Determination adp_detection->ic50 end End: Comparative Analysis ic50->end cell_treatment Cancer Cell Treatment (Compound Incubation) lysis Protein Extraction (Cell Lysis) cell_treatment->lysis western_blot Western Blot (SDS-PAGE, Transfer) lysis->western_blot antibody_probing Antibody Probing (p-Akt, p-S6) western_blot->antibody_probing quantification Densitometry & Analysis antibody_probing->quantification quantification->end start Start cluster_invitro cluster_invitro start->cluster_invitro cluster_cellular cluster_cellular start->cluster_cellular

Caption: Workflow for benchmarking Compound X.

Conclusion

This guide outlines a systematic approach to benchmark the novel compound, (4-Fluoro-2-methoxyphenyl)(thiomorpholino)methanone (Compound X), as a potential inhibitor of the PI3K/Akt/mTOR signaling pathway. By employing a combination of in vitro kinase assays and cell-based Western blot analysis, and comparing its performance against well-characterized reference compounds, a comprehensive profile of Compound X's activity and mechanism of action can be established. The provided protocols and experimental design serve as a robust framework for researchers to validate this hypothesis and to determine the therapeutic potential of this and structurally related molecules.

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  • Synthesis and Comparison of Three Novel β-Lactam Antibiotics using Diphenyl acetyl Chloride and 3,4,5 Trimethoxybenzoyl Chlorid. (2021, June 9). Journal of Student Research. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (4-Fluoro-2-methoxyphenyl)(thiomorpholino)methanone

This document provides essential, step-by-step guidance for the proper disposal of (4-Fluoro-2-methoxyphenyl)(thiomorpholino)methanone, a compound of interest in contemporary research and drug development. Given the abse...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential, step-by-step guidance for the proper disposal of (4-Fluoro-2-methoxyphenyl)(thiomorpholino)methanone, a compound of interest in contemporary research and drug development. Given the absence of a specific Safety Data Sheet (SDS) for this novel compound, this guide is built upon a conservative, risk-based assessment derived from its constituent chemical moieties: a fluorinated aromatic ring, a methoxy group, and a thiomorpholine heterocycle. Adherence to these protocols is critical for ensuring personnel safety, maintaining environmental integrity, and achieving regulatory compliance.

Part 1: Hazard Assessment and Characterization

The principle of safe disposal begins with a thorough understanding of the potential hazards. The chemical structure of (4-Fluoro-2-methoxyphenyl)(thiomorpholino)methanone informs a cautious approach, treating it as a substance with multiple potential hazards until comprehensive toxicological data is available.

  • Fluorinated Organic Compound: The presence of a carbon-fluorine bond suggests high thermal stability. Improper disposal of fluorinated compounds can lead to environmental persistence.[1][2][3] High-temperature incineration is often required to ensure complete destruction and prevent the formation of hazardous byproducts.[1][2]

  • Thiomorpholine Moiety: Thiomorpholine and its derivatives are utilized in various bioactive compounds.[4] While specific data on this methanone derivative is unavailable, thiomorpholine itself is a combustible liquid that can cause severe skin burns and eye damage.[5] It is prudent to handle the target compound with similar precautions.

  • Methoxyphenyl Group: While the methoxyphenyl group is common in pharmaceuticals, related compounds can present hazards such as skin, eye, and respiratory irritation.[6][7]

Based on these structural alerts, the compound should be managed as a hazardous substance. The following table summarizes the anticipated hazard profile, which should be used to inform handling and disposal decisions.

Hazard CategoryInferred Risk from Structural AnalogsRecommended Precautionary Action
Acute Toxicity (Oral, Dermal) Assumed to be harmful if swallowed or in contact with skin.[6]Handle with appropriate PPE in a chemical fume hood. Avoid all personal contact.[8][9]
Skin Corrosion/Irritation Assumed to cause skin irritation or burns.[5][7]Wear chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat.[10][11]
Serious Eye Damage/Irritation Assumed to cause serious eye irritation or damage.[5][7]Wear chemical splash goggles or a face shield.[11]
Environmental Hazard Potential for environmental persistence due to the fluorinated ring.[1][2][12]Do not discharge to sewer systems or the environment.[9][13] Segregate for destruction by a licensed facility.
Combustibility Assumed to be a combustible solid. Thermal decomposition may produce toxic fumes (e.g., NOx, SOx, HF).[5][11]Store away from ignition sources.[14][15]

Part 2: Immediate Safety and Handling Protocols

Before any disposal-related activities, ensure all safety measures are in place. These protocols apply to handling the pure compound as well as its waste residues.

  • Engineering Controls: All handling of (4-Fluoro-2-methoxyphenyl)(thiomorpholino)methanone and its waste must be conducted in a certified chemical fume hood to minimize inhalation exposure.[10][16] Ensure safety showers and eyewash stations are readily accessible.[16]

  • Personal Protective Equipment (PPE): A complete PPE ensemble is mandatory.[10]

    • Eye/Face Protection: Chemical splash goggles and a face shield.[11]

    • Hand Protection: Chemical-resistant gloves (double-gloving with nitrile is recommended).

    • Body Protection: A flame-resistant lab coat and closed-toe shoes.

  • Training: All personnel handling this waste must be trained on its potential hazards and on the institution's specific hazardous waste disposal procedures, in compliance with OSHA regulations.[17][18]

Part 3: Step-by-Step Disposal Procedure

The disposal of (4-Fluoro-2-methoxyphenyl)(thiomorpholino)methanone must follow a systematic and compliant workflow, from the point of generation to final removal by a certified disposal company.

Step 1: Waste Identification and Segregation

Proper segregation is the most critical step in preventing accidental chemical reactions and ensuring compliant disposal.

  • Designate as Hazardous Waste: Immediately upon generation, the waste must be classified as hazardous.

  • Segregate as Halogenated Organic Waste: Due to the fluorine content, this waste must be collected in a container specifically designated for "Halogenated Organic Waste." [11]

  • Prohibit Mixing: Do not mix this waste with non-halogenated organic solvents, aqueous waste, or other incompatible chemical streams.[10][14] Mixing waste streams can complicate the disposal process and increase costs.

Step 2: Containerization

The integrity and labeling of the waste container are mandated by regulatory bodies like the EPA and OSHA.[17][19]

  • Select a Compatible Container: Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle, with a secure, leak-proof screw cap.[11][20] The container must be free from damage or deterioration.[19]

  • Proper Labeling: Affix a hazardous waste label to the container before adding any waste. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "(4-Fluoro-2-methoxyphenyl)(thiomorpholino)methanone." Do not use abbreviations or chemical formulas.[11]

    • A clear indication of the primary hazards (e.g., "Toxic," "Irritant").

    • The date of accumulation.

  • Container Capacity: Do not fill the container to more than 90% of its capacity to allow for vapor expansion and prevent spills.[20]

Step 3: On-Site Accumulation and Storage

Waste must be stored safely at or near the point of generation in a designated Satellite Accumulation Area (SAA) while awaiting pickup.

  • Location: The SAA must be under the direct control of laboratory personnel.[19][20]

  • Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks.[19]

  • Storage Conditions: Store the container in a cool, dry, and well-ventilated area, away from heat, ignition sources, and incompatible materials (e.g., strong oxidizers, acids).[8][10][13][14] The container must remain closed at all times except when adding waste.[14]

Step 4: Arranging for Professional Disposal

The final disposition of this chemical waste must be handled by professionals to ensure it is destroyed in an environmentally sound and compliant manner.

  • Contact EHS: Coordinate with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company for pickup.[10][21]

  • Provide Documentation: Accurately describe the waste's composition on all required paperwork.[10]

  • Recommended Final Disposal Method: The recommended method for destroying halogenated organic compounds is high-temperature incineration at a permitted hazardous waste facility.[11][13][22] This process has the potential to permanently eliminate persistent chemicals like PFAS and other fluorinated organics by breaking the strong carbon-fluorine bond.[2][3] Landfilling is not a preferred option as it only contains the chemical without destroying it.[3]

Part 4: Emergency Procedures - Spill Management

In the event of a small-scale spill within a chemical fume hood, follow these steps immediately.

  • Alert Personnel: Notify colleagues in the immediate area.

  • Ensure Safety: Confirm the spill is contained within the fume hood. Keep the sash at the lowest practical height.[11]

  • Don PPE: Wear a lab coat, chemical splash goggles, a face shield, and double gloves.[11]

  • Absorb the Spill: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent.[10][14] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully scoop the absorbed material and any contaminated debris into the designated "Halogenated Organic Waste" container.[11][13]

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. Place all cleaning materials into the waste container.[11]

  • Dispose: Securely close the waste container and ensure it is properly labeled for EHS pickup.[11]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of (4-Fluoro-2-methoxyphenyl)(thiomorpholino)methanone.

G cluster_0 Waste Generation & Segregation cluster_1 Containerization & Storage cluster_2 Final Disposition A Waste Generated ((4-Fluoro-2-methoxyphenyl) (thiomorpholino)methanone) B Classify as Hazardous Waste A->B C Segregate as 'Halogenated Organic Waste' B->C Proceed D Select Compatible Container (HDPE, Glass) C->D E Affix Hazardous Waste Label (Full Name, Hazards, Date) D->E F Store in Secondary Containment in Satellite Accumulation Area E->F G Is Container Full (<90%) or Storage Time Limit Reached? F->G H Contact EHS or Licensed Waste Disposal Vendor G->H Yes I Transfer Custody for High-Temperature Incineration H->I

Caption: Decision workflow for the proper disposal of (4-Fluoro-2-methoxyphenyl)(thiomorpholino)methanone.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • BenchChem. (2025, December). Proper Disposal of 4-Methoxyphenyl Acetate: A Comprehensive Guide for Laboratory Professionals.
  • U.S. Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing PFAS.
  • BenchChem. (2025). Proper Disposal of 2-(4-Bromo-3-methoxyphenyl)acetonitrile: A Guide for Laboratory Professionals.
  • Med-Pro. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • U.S. Environmental Protection Agency. Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams.
  • U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document.
  • American Chemical Society. Regulation of Laboratory Waste.
  • U.S. Environmental Protection Agency. (2024, August 28). School Chemistry Labs - Waste & Debris Fact Sheets.
  • Google Patents. Method for removing fluorinated organic compounds from contaminated fluids.
  • ChemicalBook. (2025, July 26). Chemical Safety Data Sheet MSDS / SDS - 1-(4-Methoxyphenyl)-2-methylpropan-1-ol.
  • ChemicalBook. (2026, January 17). Thiomorpholine - Safety Data Sheet.
  • MilliporeSigma. (2025, November 6). SAFETY DATA SHEET.
  • CymitQuimica. (2023, July 6). Thiomorpholine Safety Data Sheet.
  • MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs.
  • Apollo Scientific. 4-(Prop-2-yn-1-yl)thiomorpholine 1,1-dioxide Safety Data Sheet.
  • Fisher Scientific. SAFETY DATA SHEET - Thiomorpholine.
  • Fisher Scientific. (2010, August 30). SAFETY DATA SHEET - 4-Fluoro-2-methoxyphenylboronic acid.
  • Occupational Safety and Health Administration. Occupational exposure to hazardous chemicals in laboratories (1910.1450).
  • MedchemExpress.com. (2025, October 13). Safety Data Sheet.
  • Tokyo Chemical Industry. (2025, November 27). SAFETY DATA SHEET - (4-Methoxyphenyl)[4-(trifluoromethyl)phenyl]methanone.
  • ResearchGate. (2021, October 20). Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile.

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Handling

Personal protective equipment for handling (4-Fluoro-2-methoxyphenyl)(thiomorpholino)methanone

Comprehensive Safety and Handling Guide: (4-Fluoro-2-methoxyphenyl)(thiomorpholino)methanone As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the safe integra...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Handling Guide: (4-Fluoro-2-methoxyphenyl)(thiomorpholino)methanone

As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the safe integration of complex chemical building blocks into their synthetic pipelines. (4-Fluoro-2-methoxyphenyl)(thiomorpholino)methanone is a highly specialized fluorinated amide utilized in advanced medicinal chemistry. While the presence of both a fluorinated aromatic ring and a thiomorpholine moiety imparts unique physicochemical properties that enhance metabolic stability and target binding affinity, it also introduces specific toxicological and handling challenges.

This guide provides a rigorous, field-proven operational framework for handling this compound, ensuring both personnel safety and experimental integrity.

Mechanistic Hazard Profile and Causality

To design an effective safety protocol, we must first understand the structural causality of the compound's hazards.

  • Fluorinated Aromatic System: Halogenated aromatics are highly lipophilic, which significantly increases the risk of transdermal absorption. Furthermore, upon thermal decomposition or exposure to extreme conditions, they can release toxic hydrogen fluoride (HF) gas[1].

  • Thiomorpholine Ring: Sulfur-containing heterocycles are susceptible to oxidation and can emit sulfurous fumes if degraded. They are also known mucosal and respiratory tract irritants[2].

Based on analogous fluorinated methanones and thiomorpholine derivatives[3], this compound must be treated as a severe eye irritant, a skin irritant, and a potential respiratory hazard.

Table 1: Quantitative Hazard Matrix and Mitigation Strategies

Hazard CategoryGHS CodePotential Physiological ImpactMitigation Strategy
Eye Irritation H319Severe ocular irritation; risk of corneal damageEN166/ANSI Z87.1 compliant safety goggles
Skin Irritation H315Localized erythema; transdermal absorption riskNitrile gloves (≥0.11 mm), double-gloved
Respiratory H335Mucosal irritation; potential bronchospasmLocal exhaust ventilation (80-100 fpm)
Aquatic Toxicity H400 / H410Long-lasting environmental damageSegregated halogenated waste streams

Personal Protective Equipment (PPE) Architecture

PPE should not be viewed merely as a compliance checklist, but as a multi-layered, self-validating barrier system.

  • Ocular Protection: Standard safety glasses are insufficient. You must use tightly fitting, splash-resistant chemical goggles compliant with EN 166 (EU) or ANSI Z87.1 (US)[3]. The thiomorpholine moiety poses a severe risk of damage upon direct ocular contact[4].

  • Dermal Protection: Use high-density nitrile gloves. Nitrile provides superior resistance to non-polar and slightly polar organic building blocks compared to latex. For prolonged handling (>15 minutes) or bulk transfers, double-gloving is mandatory. Always inspect gloves for micro-tears before donning[2].

  • Respiratory Protection: When handling the dry powder outside of a fully enclosed system, a particulate respirator (N95/P2 minimum) or a half-mask equipped with ABEK-P2 cartridges is required to prevent inhalation of aerosolized micro-particles[2].

Operational Workflows: Step-by-Step Methodologies

The following protocols are designed to be self-validating, meaning each step inherently verifies the safety of the preceding one.

Protocol A: Precision Weighing and Reaction Setup

  • Environmental Verification: Before opening the reagent bottle, verify that the fume hood face velocity is operating between 80–100 feet per minute (fpm). Do not proceed if the hood alarm is active.

  • Static Mitigation: Fluorinated powders are highly prone to static buildup, which can cause sudden aerosolization. Place an anti-static weighing boat on the analytical balance. Ground yourself by touching a grounded metal surface before handling the container.

  • Dispensing: Using a non-sparking, grounded micro-spatula, transfer the required mass of (4-Fluoro-2-methoxyphenyl)(thiomorpholino)methanone. Keep the container cap in your hand (do not place it on the bench) to minimize cross-contamination.

  • Solubilization: Transfer the solid directly into the reaction vessel and immediately cap it or seal it with a septum. If dissolving, add the solvent slowly down the side of the vessel to prevent dust kick-up.

  • Decontamination: Wipe the spatula and balance pan with an isopropanol-soaked lint-free wipe, followed by a distilled water wipe, and dispose of the wipes in a halogenated solid waste container.

Protocol B: Spill Management and Containment

  • Immediate Isolation: If a spill occurs, immediately halt work, ensure all ignition sources are removed, and evacuate personnel from a 2-meter radius[3].

  • Suppression: Do not dry sweep, as this will aerosolize the thiomorpholine derivative[5]. Gently cover the spill with damp sand or a commercial inert absorbent material (e.g., vermiculite)[6].

  • Collection: Use a non-sparking scoop to transfer the absorbed mass into a sealable, chemically compatible high-density polyethylene (HDPE) container[2].

  • Surface Neutralization: Wash the spill area with a mild detergent solution, followed by a thorough water rinse. Ensure all runoff is collected; do not allow it to enter standard drains, as fluorinated organics can be highly toxic to aquatic life[1].

Visualizing the Safety Workflow

To ensure rapid compliance and understanding, the following logical workflow dictates the standard operating procedure for handling this compound.

G Start Compound Receipt & Storage PPE Don PPE (Nitrile, Goggles, Respirator) Start->PPE Hood Transfer to Fume Hood PPE->Hood Weigh Anti-Static Weighing & Dispensing Hood->Weigh Spill Spill Detected? Weigh->Spill Clean Damp Absorbent Containment Spill->Clean Yes React Proceed to Reaction Setup Spill->React No Dispose Halogenated Waste Segregation Clean->Dispose React->Dispose

Operational workflow for the safe handling and spill response of fluorinated thiomorpholine amides.

Waste Segregation and Disposal Plan

Improper disposal of fluorinated thiomorpholines can lead to severe environmental contamination and dangerous chemical incompatibilities.

  • Segregation: All waste containing this compound must be strictly segregated into "Halogenated Organic Waste" streams.

  • Incompatibilities: Never mix this waste with strong oxidizing agents, strong acids, or active metals. Such mixtures can trigger exothermic reactions or release toxic sulfur oxides (SOx) and nitrogen oxides (NOx)[1].

  • Final Disposal: Waste must be incinerated at a licensed facility equipped with an afterburner and an acid-gas scrubber to safely neutralize hydrogen fluoride (HF) and hydrogen sulfide (H2S) byproducts[2].

Sources

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